4-Ethyl-2,6-dimethoxyphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWDIHUFLXQRFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075072 | |
| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
106.00 °C. @ 2.00 mm Hg | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.075-1.080 | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/706/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
14059-92-8 | |
| Record name | 4-Ethylsyringol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14059-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylsyringol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014059928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-ethyl-2,6-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-2,6-dimethoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLSYRINGOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T2NOI6FZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Ethyl-2,6-dimethoxyphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033394 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Ethyl-2,6-dimethoxyphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound belonging to the methoxyphenol class of organic compounds.[1][2][3] It is a derivative of syringol, a major component of wood smoke, and is found in various natural sources. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
The structure of this compound consists of a benzene ring substituted with a hydroxyl group, an ethyl group at position 4, and two methoxy groups at positions 2 and 6. This arrangement of functional groups imparts specific chemical and physical properties to the molecule.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol[2] |
| CAS Number | 14059-92-8[4] |
| Molecular Formula | C₁₀H₁₄O₃[2] |
| Molecular Weight | 182.22 g/mol [2] |
| InChI | InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3[2] |
| InChIKey | PJWDIHUFLXQRFF-UHFFFAOYSA-N[2] |
| SMILES | CCC1=CC(=C(C(=C1)OC)O)OC[2] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid or viscous liquid or liquid | [5] |
| Boiling Point | 106 °C at 2 mmHg | [4] |
| Purity | 95% | [5] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [5] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound. Below are key spectroscopic details.
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry (GC-MS) | Spectrum available, Instrument: HP-5970-1-HP-5970b, Ionization: EI[1][2] |
| Infrared (IR) Spectroscopy | Spectrum available |
Experimental Protocols
Proposed Synthesis: Friedel-Crafts Alkylation of 2,6-Dimethoxyphenol (Syringol)
Materials:
-
2,6-Dimethoxyphenol (Syringol)
-
Ethyl chloride (or another suitable ethylating agent)
-
Anhydrous aluminum chloride (AlCl₃) or another Lewis acid catalyst
-
Anhydrous, non-polar solvent (e.g., carbon disulfide, nitrobenzene)
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware for organic synthesis, including a three-necked round-bottom flask, condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
In a fume hood, charge the flask with anhydrous aluminum chloride and the anhydrous solvent.
-
Dissolve 2,6-dimethoxyphenol in the anhydrous solvent and add it to the dropping funnel.
-
Cool the flask in an ice bath and slowly add the 2,6-dimethoxyphenol solution to the stirred suspension of aluminum chloride.
-
After the addition is complete, slowly add ethyl chloride to the reaction mixture.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Figure 1: Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound via Friedel-Crafts alkylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Representative):
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition Parameters (Representative):
-
Solvent: CDCl₃
-
Frequency: 100 MHz
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Reference: CDCl₃ at 77.16 ppm
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and fragmentation pattern of the compound.
Instrumentation:
GC Conditions (Representative):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
Biological Activity and Signaling Pathways
Antioxidant Activity: Free Radical Scavenging
This compound, as a syringol derivative, is expected to exhibit antioxidant properties. The primary mechanism for the antioxidant activity of phenolic compounds is through the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is known as Hydrogen Atom Transfer (HAT).
Figure 2: Proposed Antioxidant Mechanism of this compound
Caption: Proposed free radical scavenging mechanism via Hydrogen Atom Transfer (HAT).
Conclusion
This compound is a compound with well-defined chemical and physical properties. Its structure, characterized by a substituted phenolic ring, suggests potential for various applications, including as a flavoring agent and potentially in drug development due to its antioxidant properties. The provided experimental protocols, while in part proposed based on established chemical principles, offer a solid foundation for researchers to synthesize and characterize this molecule. Further investigation into its biological activities and potential therapeutic applications is warranted.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0033394) [hmdb.ca]
- 5. This compound | 14059-92-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 4-Ethyl-2,6-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of two primary synthetic pathways for the preparation of 4-Ethyl-2,6-dimethoxyphenol, a valuable substituted phenol derivative with applications in pharmaceutical and agrochemical research. The synthesis routes discussed are the acylation and subsequent reduction of syringol, and the bromination and subsequent methoxylation of 4-ethylphenol. This document includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to facilitate understanding and replication.
Pathway 1: Synthesis from Syringol (2,6-Dimethoxyphenol)
This pathway involves a two-step process starting from the readily available syringol. The first step is a Friedel-Crafts acylation to introduce an acetyl group at the 4-position of the aromatic ring, forming acetosyringone. The second step is the reduction of the acetyl group to an ethyl group.
Step 1: Friedel-Crafts Acylation of Syringol to Acetosyringone
The Friedel-Crafts acylation of syringol with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, introduces an acetyl group onto the aromatic ring, predominantly at the para-position to the hydroxyl group, to yield 4-acetyl-2,6-dimethoxyphenol (acetosyringone).
A solution of syringol (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane, is cooled in an ice bath. Anhydrous aluminum chloride (a slight excess, e.g., 1.1 equivalents) is added portion-wise while maintaining the low temperature. Acetyl chloride (1 equivalent) is then added dropwise to the stirred suspension. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude acetosyringone, which can be further purified by recrystallization or column chromatography.
digraph "Friedel_Crafts_Acylation" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#4285F4"];
Syringol [label="Syringol\n(2,6-Dimethoxyphenol)"];
AcetylChloride [label="Acetyl Chloride"];
AlCl3 [label="AlCl₃ (Lewis Acid)"];
Acetosyringone [label="Acetosyringone\n(4-Acetyl-2,6-dimethoxyphenol)"];
Syringol -> Acetosyringone [label="Acylation"];
AcetylChloride -> Acetosyringone [style=dotted];
AlCl3 -> Acetosyringone [style=dotted];
}
Caption: Wolff-Kishner Reduction of Acetosyringone.
The Clemmensen reduction is carried out in a strongly acidic medium using zinc amalgam. It is particularly effective for reducing aryl ketones.[1]
Zinc amalgam is prepared by treating zinc granules with a solution of mercuric chloride. The acetosyringone (1 equivalent) is dissolved in a solvent such as toluene, and concentrated hydrochloric acid is added. The zinc amalgam is then added, and the mixture is heated under reflux for several hours.[2] Additional portions of hydrochloric acid may be added during the reaction. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. After removal of the solvent, the product is purified by distillation under reduced pressure.
```dot
digraph "Clemmensen_Reduction" {
graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#EA4335"];
Acetosyringone [label="Acetosyringone"];
ZnHg [label="Zinc Amalgam (Zn(Hg))"];
HCl [label="Conc. HCl"];
Product [label="this compound"];
Acetosyringone -> Product [label="Reduction"];
ZnHg -> Product [style=dotted];
HCl -> Product [style=dotted];
}
Caption: Bromination of 4-Ethylphenol.
Step 2: Methoxylation of 2,6-Dibromo-4-ethylphenol
The two bromine atoms are replaced by methoxy groups in a nucleophilic aromatic substitution reaction. A common method to achieve this is the Ullmann condensation, which uses a copper catalyst.
2,6-Dibromo-4-ethylphenol (1 equivalent) is mixed with a large excess of sodium methoxide in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A copper(I) salt, such as copper(I) iodide or copper(I) bromide, is added as a catalyst. The reaction mixture is heated at an elevated temperature (typically above 100 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, this compound, is then purified by column chromatography or distillation under reduced pressure.[3]
```dot
digraph "Methoxylation" {
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edge [fontname="Arial", fontsize=10, color="#4285F4"];
Dibromo [label="2,6-Dibromo-4-ethylphenol"];
NaOMe [label="Sodium Methoxide (NaOMe)"];
CuCatalyst [label="Copper(I) Catalyst"];
Product [label="this compound"];
Dibromo -> Product [label="Methoxylation"];
NaOMe -> Product [style=dotted];
CuCatalyst -> Product [style=dotted];
}
References
A Technical Guide to the Natural Sources and Isolation of 4-Ethyl-2,6-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound of significant interest due to its contribution to the aroma and flavor profiles of various smoked foods and aged alcoholic beverages. Beyond its sensory characteristics, its structural similarity to other biologically active methoxyphenols suggests potential applications in the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological activities based on current scientific understanding.
Natural Sources of this compound
This compound is primarily a product of the thermal degradation of lignin, a complex polymer abundant in wood. Consequently, its principal natural sources are associated with the processing of wood at elevated temperatures.
Wood Smoke: The most significant source of this compound is wood smoke, particularly from the combustion of hardwoods such as birch. It is a prominent member of the syringyl lignin decomposition products. The concentration of this compound in wood smoke can vary depending on the type of wood, combustion temperature, and moisture content.
Liquid Smoke Flavorings: Commercial liquid smoke, a concentrate derived from the condensation of wood smoke, is a rich source of this compound. These flavorings are widely used in the food industry to impart smoky characteristics to products.
Aged Alcoholic Beverages: Spirits such as whiskey, brandy, and rum, which are aged in wooden barrels (typically oak), contain this compound. The compound is leached from the toasted or charred wood of the barrels into the alcoholic beverage over time, contributing to the complexity of its flavor profile.
Smoked Food Products: Foods that are traditionally smoked, such as certain meats, fish, and cheeses, will contain this compound absorbed from the wood smoke during the preservation process.
Fermented Cocoa: In some instances, fermented cocoa beans that have been dried using wood fires may become exposed to wood smoke, leading to the presence of this compound and potentially contributing to off-flavors.
Data Presentation: Quantitative Analysis
The concentration of this compound can vary significantly across its natural sources. The following table summarizes available quantitative data.
| Natural Source | Concentration Range | Analytical Method |
| Hardwood Smoke Condensate | 1481 - 3353 µg/g (for related methyl and ethyl syringols)[1] | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Aged Wine Spirits | 0.8 - 4.4 mg/L (for related ethylphenols) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
Isolation and Purification of this compound
The isolation of this compound from its natural sources involves a multi-step process that leverages its physicochemical properties. The following is a detailed experimental protocol for its isolation from hardwood smoke condensate, a readily available and concentrated source.
Experimental Protocol: Isolation from Hardwood Smoke Condensate
1. Sample Preparation: Liquid-Liquid Extraction
-
Objective: To separate the phenolic fraction from the acidic and neutral components of the wood smoke condensate.
-
Materials: Hardwood smoke condensate, diethyl ether, 2M Sodium Hydroxide (NaOH) solution, 2M Hydrochloric Acid (HCl) solution, saturated Sodium Chloride (NaCl) solution, anhydrous Sodium Sulfate (Na₂SO₄), separatory funnel, beakers, rotary evaporator.
-
Methodology:
-
Dilute the hardwood smoke condensate with an equal volume of deionized water.
-
Extract the aqueous solution three times with equal volumes of diethyl ether in a separatory funnel. Combine the organic extracts.
-
Wash the combined ether extract with a saturated NaCl solution to remove water-soluble impurities.
-
Extract the ether solution three times with a 2M NaOH solution. The phenolic compounds, including this compound, will move into the aqueous basic layer as their corresponding phenates.
-
Carefully acidify the combined aqueous basic extracts to a pH of approximately 2 with 2M HCl. This will precipitate the phenolic compounds.
-
Extract the acidified aqueous solution three times with diethyl ether to recover the phenolic fraction.
-
Wash the combined ether extracts with a saturated NaCl solution.
-
Dry the ether extract over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude phenolic extract.
-
2. Purification: Column Chromatography
-
Objective: To separate this compound from other phenolic compounds in the crude extract.
-
Materials: Crude phenolic extract, silica gel (70-230 mesh), n-hexane, ethyl acetate, chromatography column, fraction collector, thin-layer chromatography (TLC) plates, UV lamp.
-
Methodology:
-
Prepare a silica gel slurry in n-hexane and pack it into a chromatography column.
-
Dissolve the crude phenolic extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 n-hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions of the eluent and monitor the separation using TLC with a suitable mobile phase (e.g., 8:2 n-hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Combine the fractions containing the purified this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
3. High-Purity Isolation: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To achieve high purity of this compound for analytical and biological studies.
-
Materials: Partially purified this compound, HPLC-grade acetonitrile, HPLC-grade water, formic acid, preparative C18 HPLC column, HPLC system with a fraction collector.
-
Methodology:
-
Dissolve the partially purified compound in the initial mobile phase.
-
Develop a suitable gradient elution method using a mobile phase of acetonitrile and water, both containing 0.1% formic acid.
-
Inject the sample onto the preparative C18 column.
-
Collect the peak corresponding to this compound using a fraction collector.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain the highly purified compound.
-
4. Characterization
-
The identity and purity of the isolated this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Performance Liquid Chromatography (HPLC).
Mandatory Visualizations
Experimental Workflow for Isolation
References
Spectroscopic Analysis of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethyl-2,6-dimethoxyphenol, a phenolic compound of interest in various research fields. This document compiles available spectral information and presents standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol |
| CAS Number | 14059-92-8[1] |
| Molecular Formula | C₁₀H₁₄O₃[2][3] |
| Molecular Weight | 182.22 g/mol [2][3] |
| Chemical Structure | CCC1=CC(=C(C(=C1)OC)O)OC |
Spectroscopic Data Summary
While complete, publicly available datasets for this compound are limited, the following tables summarize the expected and reported spectroscopic characteristics. For detailed spectra, accessing databases like SpectraBase is recommended, though it may require a subscription.[2]
¹H NMR Spectroscopy Data
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl, methoxy, aromatic, and hydroxyl protons.
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| -CH₃ (ethyl) | Data not available | Triplet | Data not available |
| -CH₂- (ethyl) | Data not available | Quartet | Data not available |
| -OCH₃ | Data not available | Singlet | N/A |
| Ar-H | Data not available | Singlet | N/A |
| -OH | Data not available | Singlet (broad) | N/A |
¹³C NMR Spectroscopy Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Assignment | Chemical Shift (δ) ppm |
| -CH₃ (ethyl) | Data not available |
| -CH₂- (ethyl) | Data not available |
| -OCH₃ | Data not available |
| Ar-C | Data not available |
| Ar-C-O | Data not available |
| Ar-C-OH | Data not available |
Infrared (IR) Spectroscopy Data
The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Vibrational Mode | **Frequency (cm⁻¹) ** | Intensity |
| O-H stretch (phenol) | Data not available | Broad |
| C-H stretch (aromatic) | Data not available | Medium |
| C-H stretch (aliphatic) | Data not available | Medium |
| C=C stretch (aromatic) | Data not available | Medium-Strong |
| C-O stretch (phenol) | Data not available | Strong |
| C-O stretch (ether) | Data not available | Strong |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook indicates the availability of gas chromatography data for this compound.[3] The Human Metabolome Database provides a predicted GC-MS spectrum.[4]
| m/z | Relative Intensity (%) | Assignment |
| 182 | Data not available | [M]⁺ (Molecular Ion) |
| Fragments | Data not available | Fragment Ions |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for phenolic compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert to ensure complete mixing.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 s.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: ~250 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2 s.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrumentation and Parameters:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Accessory: A single-reflection ATR accessory.
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and chromatographic behavior of the phenolic compound.
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Oven Program: A temperature gradient program, for example, starting at 60°C, holding for 1 minute, then ramping at 10°C/min to 280°C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
References
4-Ethyl-2,6-dimethoxyphenol CAS number 14059-92-8 information
CAS Number: 14059-92-8
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Ethyl-2,6-dimethoxyphenol. While specific experimental protocols for its synthesis and biological activity are not extensively available in the public domain, this document compiles the known data and provides general methodologies for relevant assays based on the broader class of syringol derivatives.
Chemical and Physical Properties
This compound, also known as 4-Ethylsyringol, is a phenolic compound belonging to the methoxyphenol class.[1][2][3] Its structure is characterized by a benzene ring substituted with a hydroxyl group, two methoxy groups at positions 2 and 6, and an ethyl group at position 4. This compound is found in various natural sources, including beer, smoked foods, and coffee.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₃ | [5] |
| Molecular Weight | 182.22 g/mol | [6] |
| Appearance | Colorless to light yellow liquid or solid | |
| Boiling Point | 285 °C (at 760 mmHg) | |
| Density | 1.080 g/cm³ | |
| Refractive Index | 1.517 | |
| Solubility | Soluble in ethanol and ether; slightly soluble in water. | [7] |
| pKa | 10.33 ± 0.23 (Predicted) |
Table 2: Identification and Nomenclature
| Identifier | Value | Source(s) |
| CAS Number | 14059-92-8 | [8] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol, Syringol, 4-ethyl- | [5] |
| InChI | InChI=1S/C10H14O3/c1-4-7-5-8(12-2)10(11)9(6-7)13-3/h5-6,11H,4H2,1-3H3 | [5] |
| InChIKey | PJWDIHUFLXQRFF-UHFFFAOYSA-N | [5] |
| SMILES | CCC1=CC(OC)=C(O)C(OC)=C1 | [9] |
Synthesis
Biological Activity and Mechanism of Action
Direct experimental studies on the biological activity of this compound are limited. However, based on the known properties of the parent compound, syringol, and its derivatives, this compound is predicted to possess antioxidant properties.[10]
The primary mechanism of antioxidant action for syringol derivatives is attributed to their ability to act as radical scavengers through a Hydrogen Atom Transfer (HAT) mechanism.[10] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. The presence of two methoxy groups ortho to the hydroxyl group is thought to enhance this activity.
While specific studies on the anti-inflammatory, anticancer, or antimicrobial activities of this compound are not available, related methoxyphenol compounds have demonstrated such bioactivities.[11][12][13] For instance, canolol (4-vinyl-2,6-dimethoxyphenol) has shown antimutagenic and anticarcinogenic properties.[11] Further research is warranted to investigate the specific biological profile of this compound.
Experimental Protocols for Antioxidant Activity Assessment
For researchers interested in evaluating the antioxidant potential of this compound, standard in vitro assays for phenolic compounds can be employed. The following are generalized protocols for common antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the sample solution at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
A control containing the solvent and DPPH solution should also be measured.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing the solution to decolorize.
Experimental Protocol:
-
Preparation of ABTS•+ Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the sample solution at various concentrations to the diluted ABTS•+ solution.
-
Incubate at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Conclusion
This compound is a methoxyphenol with well-defined physicochemical properties. While direct biological studies on this specific compound are scarce, its structural similarity to other syringol derivatives suggests potential antioxidant activity through a hydrogen atom transfer mechanism. The provided experimental protocols for antioxidant assays can serve as a starting point for researchers wishing to investigate the bioactivity of this compound. Further studies are encouraged to elucidate its specific biological functions and potential applications in drug development and other scientific fields.
References
- 1. One‐Pot Catalytic Conversion of Lignin‐Derivable Guaiacols and Syringols to Cyclohexylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]
- 3. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antimicrobial and antioxidant properties of Lentzea flaviverrucosa strain E25-2 isolated from Moroccan forest soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol, 4-ethyl-2,6-dimethoxy [webbook.nist.gov]
- 6. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Temporary title [webprod.hc-sc.gc.ca]
- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0033394) [hmdb.ca]
- 10. amsbio.com [amsbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biological Nexus of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide for Researchers
Introduction
4-Ethyl-2,6-dimethoxyphenol, also known as 4-Ethylsyringol, is a phenolic compound of significant interest within the scientific community, particularly for its potential applications in pharmacology and drug development. As a derivative of syringol, it belongs to a class of methoxyphenols that are recognized for their diverse biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its closely related analogs, offering researchers, scientists, and drug development professionals a comprehensive resource. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes relevant signaling pathways and workflows.
While direct quantitative data for this compound is emerging, this guide draws upon the wealth of information available for its structural analogs to infer its potential biological profile. The primary activities of interest include its antioxidant, anti-inflammatory, and anticancer properties.
Physicochemical Properties
This compound is a member of the phenols and methoxybenzenes chemical classes.[1] Its structure, characterized by a phenol ring with two methoxy groups at positions 2 and 6, and an ethyl group at position 4, underpins its biological activities.
| Property | Value | Reference |
| Molecular Formula | C10H14O3 | [1][2] |
| Molecular Weight | 182.22 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol | [2] |
Biological Activities
The biological activities of this compound are primarily attributed to its phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals, and the overall electron-donating nature of the substituted benzene ring.
Antioxidant Activity
Phenolic compounds are well-established antioxidants. The antioxidant capacity of this compound and its analogs stems from their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress, a key factor in numerous chronic diseases.[3] Theoretical studies suggest that syringol and its derivatives with electron-donating groups at the para position, such as the ethyl group in this compound, exhibit enhanced radical scavenging efficiency.[4]
| Compound | Assay | IC50 / Activity | Reference |
| Syringol | DPPH Radical Scavenging | Stronger than Vitamin C | |
| 4-Propenylsyringol | NOO• Radical Scavenging | koverall = 1.10 × 10¹⁰ M⁻¹ s⁻¹ (in water) | [4][5][6] |
| Canolol (4-Vinyl-2,6-dimethoxyphenol) | Peroxynitrite Scavenging | Potent activity | |
| Kaempferol | DPPH Radical Scavenging | IC50 = 21.34 ± 2.52 μM | [7] |
Anti-inflammatory Activity
Inflammation is a critical biological response, but its dysregulation is implicated in various pathologies. Phenolic compounds, including syringol derivatives, have demonstrated significant anti-inflammatory properties.[3] These effects are often mediated through the inhibition of key inflammatory enzymes and signaling pathways. Syringol, isolated from Eleusine coracana bran, has been shown to suppress inflammatory responses by down-regulating enzymes like cPLA2 and COX-2.[8]
| Compound | Assay | IC50 / Activity | Reference |
| Syringol | sPLA2 Inhibition | IC50 = 3.00 µg | [8] |
| Syringol | 5-LOX Inhibition | IC50 = 0.325 µg | [8] |
| Syringin and its analogues | NO Production in LPS-stimulated RAW264.7 cells | Varied levels of inhibition | [9][10] |
| Kaempferol | NO Production Inhibition | IC50 = 21.34 ± 2.52 μM | [7] |
Anticancer Activity
The potential of syringol and its derivatives as anticancer agents is an active area of research.[3] Their proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, a novel syringic acid analog demonstrated significant inhibitory activity against the K562 leukemia cell line.[11] While direct IC50 values for this compound are not yet reported, the activity of related compounds is promising.
| Compound | Cell Line | IC50 / Activity | Reference |
| Syringic Acid Analog (SA10) | K562 (Leukemia) | IC50 = 50.40 μg/mL | [11] |
| Syringic Acid | K562 (Leukemia) | IC50 = 96.92 μg/mL | [11] |
| Syringaldehyde-derived chalcones | Various female cancer cell lines | Demonstrated remarkable cytotoxicity | [12] |
| Water extract of Saururus chinensis root | MCF-7 (Breast Cancer) | 54.2% inhibition at 100 μg/mL | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of phenolic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents:
-
DPPH solution (0.1 mM in methanol)
-
Test compound (this compound) dissolved in methanol at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
Methanol (as blank).
-
-
Procedure:
-
To 2 mL of DPPH solution, add 1 mL of the test compound solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in immune cells.
-
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents:
-
RAW 264.7 cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Positive control (e.g., L-NMMA, a known NOS inhibitor).
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (50 µL of reagent A and 50 µL of reagent B).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
-
The percentage of NO production inhibition is calculated, and the IC50 value is determined.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This assay is used to assess the effect of a compound on the viability of cancer cells.
-
Principle: The MTT tetrazolium salt is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.
-
Cell Lines: Various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
-
Reagents:
-
Cancer cell lines.
-
Appropriate cell culture medium.
-
Test compound (this compound).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Signaling Pathways
The biological effects of phenolic compounds like this compound are often mediated through the modulation of key intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often linked to cancer.
Caption: Potential modulation of the MAPK signaling cascade.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation, and its overactivation is a hallmark of many cancers.
Caption: Potential interference with the PI3K/Akt survival pathway.
Experimental Workflow
The general workflow for investigating the biological activity of a compound like this compound is a multi-step process.
Caption: General workflow for evaluating biological activity.
Conclusion and Future Directions
This compound holds considerable promise as a bioactive compound with potential therapeutic applications. Based on the evidence from its structural analogs, it is likely to possess significant antioxidant, anti-inflammatory, and anticancer properties. However, a clear need exists for further research to establish direct quantitative data for this compound itself.
Future research should focus on:
-
Determining the IC50 values of this compound in a comprehensive panel of antioxidant, anti-inflammatory, and anticancer assays.
-
Elucidating its specific mechanisms of action by investigating its effects on the NF-κB, MAPK, and PI3K/Akt signaling pathways in relevant cell models.
-
Conducting in vivo studies in animal models to evaluate its efficacy and safety profile for specific disease indications.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the promising biological activities of this compound, with the ultimate goal of translating this basic research into novel therapeutic strategies.
References
- 1. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]
- 3. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 4. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in silico perspectives to explain anticancer activity of a novel syringic acid analog ((4-(1H-1, 3-benzodiazol-2-yl)-2, 6-dimethoxy phenol)) through apoptosis activation and NFkB inhibition in K562 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of antioxidant and anticancer activities of chemical constituents of the Saururus chinensis root extracts - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Ethyl-2,6-dimethoxyphenol: A Technical Guide
Introduction
4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound belonging to the methoxyphenols class.[1][2] While direct and extensive research on its therapeutic applications is limited, its structural similarity to other biologically active syringol derivatives suggests significant potential in several therapeutic areas. This technical guide provides an in-depth overview of the core therapeutic hypotheses for this compound, focusing on its potential antioxidant, anti-inflammatory, and anticancer activities. The information presented herein is a synthesis of data from studies on closely related compounds and theoretical models, intended to guide further research and drug development efforts.
Core Therapeutic Hypotheses
The primary therapeutic potential of this compound is predicated on its antioxidant capacity, which is a cornerstone for its potential anti-inflammatory and anticancer effects.
1. Antioxidant Activity
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to scavenge free radicals. The proposed mechanism for this activity is Hydrogen Atom Transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.[3][4] This process is fundamental to mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[3]
2. Anti-inflammatory Activity
Chronic inflammation is closely linked to oxidative stress. By reducing oxidative stress, this compound may exert anti-inflammatory effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] It is hypothesized that this compound could inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.
3. Anticancer Activity
The potential anticancer effects of this compound are likely multifactorial, stemming from its antioxidant and anti-inflammatory properties, as well as potential direct cytotoxic effects on cancer cells. A structurally similar compound has demonstrated the ability to induce apoptosis in colon cancer cells.[7] It is plausible that this compound could exhibit similar pro-apoptotic activity.
Quantitative Data
Table 1: Anticancer Activity of a Structurally Related Methoxy-substituted Phenolic Compound
| Cell Line | Compound | IC50 (μg/mL) | Reference |
| HCT116 (Colon Cancer) | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 15.3 | [7] |
| SW480 (Colon Cancer) | (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol | 13.4 | [7] |
Table 2: Theoretical Radical Scavenging Rate Constants of Syringol Derivatives
| Compound | Solvent | Overall Rate Constant (k_overall) (M⁻¹ s⁻¹) | Mechanism | Reference |
| 4-propenylsyringol | Water | 1.10 x 10¹⁰ | HAT | [1][3] |
| 4-propenylsyringol | Pentyl Ethanoate | 8.39 x 10⁹ | HAT | [1][3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant activity of a compound.[8][9]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 μg/mL).
-
Ascorbic acid is used as a positive control and prepared in the same concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 μL of the DPPH solution to 100 μL of each concentration of the test compound and the positive control.
-
A blank well should contain 100 μL of methanol and 100 μL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
2. Cell Viability Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture:
-
Culture human colon cancer cell lines (e.g., HCT116, SW480) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 μM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
3. NF-κB Activity Assay
This can be assessed using a reporter gene assay in a suitable cell line.
-
Cell Line and Plasmids:
-
Use a cell line such as HEK293T, which is amenable to transfection.
-
Co-transfect the cells with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Assay Procedure:
-
After transfection, treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
The effect of this compound on NF-κB activity is determined by comparing the normalized luciferase activity in treated cells to that in cells treated with the inflammatory stimulus alone.
-
Visualizations
Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for the antioxidant activity of this compound.
Anti-inflammatory Mechanism: Inhibition of NF-κB Pathway
Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Workflow: In Vitro Evaluation
Caption: A streamlined workflow for the in vitro assessment of the therapeutic potential of this compound.
Conclusion
While direct experimental evidence for the therapeutic applications of this compound is currently limited, its chemical structure strongly suggests potential as an antioxidant, anti-inflammatory, and anticancer agent. The data from related compounds and the established mechanisms of action for similar phenolic structures provide a solid foundation for future research. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the systematic investigation of this compound and unlock its potential for the development of novel therapeutics. Further in-depth studies are warranted to fully elucidate its pharmacological profile and validate its therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theoretical investigation of the anti-nitrosant mechanism of syringol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB and Nrf2 as prime molecular targets for chemoprevention and cytoprotection with anti-inflammatory and antioxidant phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
4-Ethyl-2,6-dimethoxyphenol: A Technical Guide for Flavor Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound valued for its contribution to smoky and spicy flavor profiles in a variety of food products. This technical guide provides an in-depth overview of its chemical and physical properties, sensory characteristics, and regulatory status. It details experimental protocols for its synthesis, purification, and analysis, and discusses the general signaling pathways involved in its taste and aroma perception. This document is intended to be a comprehensive resource for researchers and professionals in the fields of food science, flavor chemistry, and drug development who are interested in the application and study of this flavoring agent.
Introduction
This compound is a key aroma compound found naturally in various wood smokes and is used as a flavoring agent to impart smoky, woody, and slightly spicy notes to food products. Its chemical structure, a phenol ring with two methoxy groups and an ethyl group, contributes to its characteristic sensory profile. Understanding its properties and behavior is crucial for its effective and safe use in food formulation and for further research into its sensory and potential physiological effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Ethylsyringol, 2,6-Dimethoxy-4-ethylphenol | [2] |
| CAS Number | 14059-92-8 | [2] |
| FEMA Number | 3671 | [2][3] |
| JECFA Number | 723 | [3] |
| Molecular Formula | C₁₀H₁₄O₃ | [4] |
| Molecular Weight | 182.22 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 282-284 °C at 760 mmHg | [5] |
| Density | 1.075-1.080 g/cm³ at 25°C | [5] |
| Refractive Index | 1.536-1.537 at 20°C | [5] |
| Solubility | Soluble in alcohol; slightly soluble in water | [5] |
Sensory Properties and Usage Levels
This compound is characterized by its smoky, woody, and pungent aroma profile. The perceived sensory attributes can vary with concentration.
Descriptive Sensory Profile
A descriptive sensory analysis of 2,6-dimethoxyphenol (a close structural analog) at various concentrations revealed the following attributes on a 15-point intensity scale[6]:
| Concentration (ppm) | Sensory Attributes and Intensity |
| 10 | Smoky (1.0) |
| 100 | Smoky (3.0) |
| 1,000 | Smoky (3.5), Woody (2.0), Pungent (1.5) |
| 5,000+ | Smoky, Woody, Pungent, Musty/Dusty |
Recommended Usage Levels
The Flavor and Extract Manufacturers Association (FEMA) has established Generally Recognized as Safe (GRAS) status for this compound. Recommended usage levels in various food categories are provided in Table 2.
| Food Category | Typical Usage Level (ppm) |
| Meat Products | 1.0 |
| Poultry | 0.5 |
| Seasonings / Flavors | 5.0 |
Note: These levels are guidelines and optimal concentrations should be determined through sensory evaluation in the specific food matrix.
Regulatory and Safety Information
This compound is recognized as a safe flavoring substance by major international regulatory bodies.
-
FEMA GRAS: It is listed as a GRAS substance by FEMA (FEMA No. 3671)[2][3].
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[4].
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, analytical determination, and sensory evaluation of this compound.
Synthesis of this compound (Proposed Method)
This proposed synthesis is a two-step process starting from syringaldehyde, which is commercially available.
Step 1: Wittig Reaction to form 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol
-
Materials: Syringaldehyde, ethyltriphenylphosphonium bromide, sodium hydride (NaH) in mineral oil, anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath and add sodium hydride portion-wise with stirring.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (the solution will turn deep orange/red).
-
Dissolve syringaldehyde in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Catalytic Hydrogenation to this compound
-
Materials: 4-(prop-1-en-1-yl)-2,6-dimethoxyphenol, 10% Palladium on carbon (Pd/C), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the product from Step 1 in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Place the flask on a hydrogenation apparatus (e.g., Parr hydrogenator) and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., to 50 psi) and shake or stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification
The crude product from the synthesis can be purified by vacuum distillation or column chromatography.
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., ~106°C at 2 mmHg)[5].
-
-
Column Chromatography:
-
Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC or GC-MS to identify the pure product.
-
Analytical Determination by HPLC (Adapted Method)
This method is adapted from a general protocol for the analysis of 2,6-dimethoxyphenol.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dilute the sample containing this compound in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the peak for this compound based on its retention time compared to the standard. Quantify the concentration using the calibration curve.
-
Sensory Evaluation Protocol (General Method)
This protocol outlines a general approach for the sensory evaluation of this compound in a food or beverage matrix.
-
Panelist Selection and Training:
-
Select 8-12 panelists with demonstrated sensory acuity.
-
Train panelists on the specific aroma and taste attributes associated with smoky and phenolic compounds using reference standards.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in the desired food matrix (e.g., water, oil, a simple food base).
-
Include a control sample (the matrix without the added flavoring agent).
-
Code the samples with random three-digit numbers.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized order in a controlled sensory evaluation environment.
-
Instruct panelists to evaluate the intensity of specific attributes (e.g., smoky, woody, pungent, bitter) on a labeled magnitude scale (e.g., 0-15).
-
Provide palate cleansers (e.g., unsalted crackers, water) for use between samples.
-
-
Data Analysis:
-
Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine significant differences between concentrations and to establish a sensory profile.
-
Signaling Pathways
The perception of this compound involves both the gustatory (taste) and olfactory (smell) systems.
Olfactory Signaling Pathway
The smoky and woody aroma of this compound is detected by olfactory receptors in the nasal cavity. This process follows the canonical olfactory signaling pathway.
Canonical olfactory signaling pathway.
Gustatory Signaling Pathway (Bitter Taste)
As a phenolic compound, this compound is likely to elicit a bitter taste by activating specific taste receptors on the tongue.
General signaling pathway for bitter taste perception.
Experimental Workflows
The following diagrams illustrate logical workflows for the development and evaluation of this compound as a flavoring agent.
Synthesis and Purification Workflow
Workflow for the synthesis and purification of this compound.
Flavor Application and Evaluation Workflow
General workflow for the application and evaluation of a new flavoring agent.
Conclusion
This compound is a valuable flavoring agent for creating smoky and complex flavor profiles in food products. Its well-characterized chemical and sensory properties, along with its favorable regulatory status, make it a versatile ingredient for food scientists and flavor chemists. The experimental protocols and workflows provided in this guide offer a starting point for the synthesis, analysis, and application of this compound. Further research is warranted to determine its specific sensory thresholds in various food matrices and to elucidate the specific taste and olfactory receptors it activates.
References
- 1. Human Bitter Taste Receptors Are Activated by Different Classes of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 3. femaflavor.org [femaflavor.org]
- 4. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-ethyl syringol, 14059-92-8 [thegoodscentscompany.com]
- 6. Sensory Characteristics of Various Concentrations of Phenolic Compounds Potentially Associated with Smoked Aroma in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Ethyl-2,6-dimethoxyphenol: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 4-Ethyl-2,6-dimethoxyphenol, a valuable building block in the development of pharmaceuticals and other specialty chemicals. The synthesis is achieved through a two-step process commencing with the Friedel-Crafts acylation of 2,6-dimethoxyphenol (syringol) to yield 4-acetyl-2,6-dimethoxyphenol (acetosyringone), followed by the reduction of the acetyl group to an ethyl group.
Experimental Protocols
The synthesis is divided into two primary stages:
Part 1: Friedel-Crafts Acylation of 2,6-Dimethoxyphenol
This initial step involves the introduction of an acetyl group onto the 4-position of the 2,6-dimethoxyphenol ring using a Friedel-Crafts acylation reaction.
Materials:
-
2,6-Dimethoxyphenol (Syringol)
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with vigorous stirring.
-
To this mixture, add a solution of 2,6-dimethoxyphenol (1.0 equivalent) in anhydrous dichloromethane dropwise from an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-acetyl-2,6-dimethoxyphenol.
-
The crude product can be purified by recrystallization or column chromatography.
Part 2: Reduction of 4-Acetyl-2,6-dimethoxyphenol
The second stage involves the reduction of the ketone functionality of 4-acetyl-2,6-dimethoxyphenol to an ethyl group. Two common methods, the Clemmensen and Wolff-Kishner reductions, are presented. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.
Method A: Clemmensen Reduction (Acidic Conditions)
Materials:
-
4-Acetyl-2,6-dimethoxyphenol
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reflux condenser
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, 4-acetyl-2,6-dimethoxyphenol (1.0 equivalent), toluene, and water.
-
With vigorous stirring, add concentrated hydrochloric acid portion-wise. An exothermic reaction should be observed.
-
Heat the mixture to reflux for 4-6 hours. Add more concentrated HCl periodically during the reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and decant the liquid from the remaining zinc amalgam.
-
Transfer the liquid to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and then with sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation under reduced pressure.
Method B: Wolff-Kishner Reduction (Basic Conditions)
Materials:
-
4-Acetyl-2,6-dimethoxyphenol
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Reflux condenser with a Dean-Stark trap
Procedure:
-
In a round-bottom flask, combine 4-acetyl-2,6-dimethoxyphenol (1.0 equivalent), hydrazine hydrate (4-5 equivalents), and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1 hour to form the hydrazone.
-
Add potassium hydroxide pellets (4-5 equivalents) to the mixture.
-
Increase the temperature to 190-200 °C and collect the water and excess hydrazine in a Dean-Stark trap.
-
Maintain the reaction at this temperature for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, add water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Data Presentation
| Parameter | Part 1: Friedel-Crafts Acylation | Part 2: Clemmensen Reduction | Part 2: Wolff-Kishner Reduction |
| Starting Material | 2,6-Dimethoxyphenol | 4-Acetyl-2,6-dimethoxyphenol | 4-Acetyl-2,6-dimethoxyphenol |
| Reagents | Acetyl chloride, AlCl₃ | Zn(Hg), conc. HCl | Hydrazine hydrate, KOH |
| Solvent | Dichloromethane | Toluene, Water | Diethylene glycol |
| Reaction Temperature | 0 °C to Room Temp. | Reflux | 190-200 °C |
| Reaction Time | 3-4 hours | 4-6 hours | 4-5 hours |
| Product | 4-Acetyl-2,6-dimethoxyphenol | This compound | This compound |
| Typical Yield | Moderate to High | Good | Good |
| Purification Method | Recrystallization/Chromatography | Chromatography/Distillation | Chromatography/Distillation |
Experimental Workflow
Caption: Synthetic pathway for this compound.
High-Yield Synthesis of 2,6-Dimethoxyphenol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of 2,6-dimethoxyphenol (syringol) and its valuable derivatives. 2,6-Dimethoxyphenol, a naturally occurring phenolic compound, is a versatile precursor in the synthesis of a wide array of high-value molecules, including pharmaceuticals and specialty chemicals.[1] Its unique structure, with a hydroxyl group flanked by two methoxy groups, makes it an invaluable building block in organic synthesis.[1]
I. Synthesis of 2,6-Dimethoxyphenol (Syringol)
A modern and efficient method for synthesizing 2,6-dimethoxyphenol from pyrogallol utilizes a microreactor system, which allows for a continuous flow process with enhanced control and safety.[2] This method has been shown to produce high yields and purity.[3][4]
Experimental Protocol: Microreactor Synthesis of 2,6-Dimethoxyphenol[2][3][4]
Materials:
-
Pyrogallol
-
Dimethyl carbonate
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
Microreactor system
-
High-pressure pump
-
Heating system
-
Back-pressure regulator
-
Distillation apparatus
Procedure:
-
Feedstock Preparation: In a suitable container, dissolve pyrogallol (12.6 g), dimethyl carbonate (18.9 g), and tetrabutylammonium bromide (0.16 g) in 150 ml of methanol.[2][4]
-
Reaction Setup: Pump the prepared feedstock solution into the microreactor using a high-pressure pump at a flow rate of 2 mL/min.[3][4]
-
Reaction Conditions: Maintain a reaction pressure of 5 MPa and heat the microreactor to the desired temperature (optimal range is 120-140 °C). The residence time in the reactor should be approximately 30 minutes.[3][4]
-
Work-up and Purification: After the reaction is complete, recover the methanol from the effluent. The crude product is then purified by distillation to obtain 2,6-dimethoxyphenol.
Quantitative Data: Microreactor Synthesis
The yield and purity of 2,6-dimethoxyphenol are highly dependent on the reaction temperature. The following table summarizes the results from a patented microreactor synthesis.[2]
| Temperature (°C) | Yield (%) | Purity (%) |
| 120 | 86 | 97 |
| 135 | 91 | 99 |
| 140 | 87 | 97 |
Molar ratio of pyrogallol to dimethyl carbonate is approximately 1:2.1. Molar ratio of pyrogallol to tetrabutylammonium bromide is approximately 1:0.005.[2]
Synthesis Workflow Diagram
Caption: Workflow for the microreactor synthesis of 2,6-dimethoxyphenol.
II. Synthesis of 2,6-Dimethoxyphenol Derivatives
2,6-Dimethoxyphenol serves as a key starting material for several important derivatives.[1]
A. Formylation to Syringaldehyde
Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) is a crucial intermediate in the synthesis of various pharmaceuticals and flavoring agents.[1] The Duff reaction is a common method for the formylation of 2,6-dimethoxyphenol.[1]
Materials:
-
2,6-Dimethoxyphenol
-
Hexamethylenetetramine
-
Boric acid
-
Glycerol
-
Sulfuric acid
-
Water
-
Chloroform
Procedure:
-
Prepare a solution of boric acid in glycerol and preheat it to 125 °C.
-
Rapidly add a mixture of 2,6-dimethoxyphenol (154 g, 1 mole) and hexamethylenetetramine (154 g, 1.1 moles) to the preheated solution.
-
Quickly raise the temperature to 150-160 °C and maintain for 6-9 minutes.
-
Rapidly cool the reaction to 110 °C and add a solution of concentrated sulfuric acid (184 ml) in water (620 ml).
-
Stir for 1 hour, then cool the mixture.
-
Remove the precipitated boric acid by filtration.
-
Extract the filtrate with chloroform to obtain syringaldehyde.
B. Oxidative Coupling to 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP)
The oxidative coupling of 2,6-dimethoxyphenol can produce dimers with enhanced biological activities.[5] Enzymatic catalysis using laccase is a selective method for this transformation.[6]
Materials:
-
2,6-Dimethoxyphenol
-
Laccase enzyme
-
Suitable buffer (e.g., acetate buffer, pH 6.5)
-
Ethyl acetate
Procedure:
-
Prepare a solution of 2,6-dimethoxyphenol in the appropriate buffer.
-
Equilibrate the solution to the optimal temperature for the laccase enzyme (e.g., 30 °C).
-
Initiate the reaction by adding the laccase enzyme.
-
Stir the mixture at room temperature in the presence of air for a specified period (monitor by HPLC or TLC).
-
Upon completion, extract the product, 3,3',5,5'-tetramethoxybiphenyl-4,4'-diol (TMBP), with ethyl acetate.
Note: A biphasic system (e.g., water-ethyl acetate) can enhance dimer formation and simplify extraction.[6]
Quantitative Data: Synthesis of Derivatives
| Derivative | Synthesis Method | Starting Material | Yield (%) |
| Syringaldehyde | Duff Reaction | 2,6-Dimethoxyphenol | High (specific yield not detailed in sources) |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol | Laccase-catalyzed oxidation | 2,6-Dimethoxyphenol | High (dependent on conditions) |
| Syringol | Heterogeneous Catalytic Depolymerization | NaOH-lignin | 27.06 |
| Acetosyringone | Heterogeneous Catalytic Depolymerization | NaOH-lignin | Not specified |
Yields for the Duff reaction are generally high but can vary. The yield of the enzymatic dimerization is highly dependent on reaction conditions such as pH and solvent system.
Reaction Pathway Diagram
Caption: Key synthetic transformations of 2,6-dimethoxyphenol.
III. Applications in Drug Development and Research
Derivatives of 2,6-dimethoxyphenol exhibit a range of biological activities, making them attractive targets for drug development.
-
Antioxidant Properties: 2,6-Dimethoxyphenol and its derivatives are known to possess antioxidant properties.[7] The dimeric form, TMBP, has shown enhanced antioxidant activity compared to the monomer.[5] This is attributed to the increased number of electron-donating groups.
-
Antimicrobial and Anticancer Potential: The oxidized product of 2,6-dimethoxyphenol, 2,6-dimethoxy-1,4-benzoquinone, has reported antimicrobial and anticancer properties.[1]
-
Pharmaceutical Intermediates: Syringaldehyde, derived from 2,6-dimethoxyphenol, is a crucial intermediate in the synthesis of various pharmaceuticals.[1]
Logical Relationship of Antioxidant Enhancement
Caption: Enhancement of antioxidant activity through dimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]
- 4. CN106631714B - A method of synthesis 2,6- syringol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 4-Ethyl-2,6-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,6-dimethoxyphenol, also known as 4-ethylsyringol, is a phenolic compound of interest in various fields, including food science, beverage analysis (e.g., as a contributor to the aroma of smoked foods and aged spirits), and as a potential biomarker. Accurate quantification of this analyte is crucial for quality control, research, and safety assessment. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), including sample preparation for different matrices.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of phenolic compounds similar to this compound. It is important to note that these values are representative and the actual performance for this compound may vary depending on the specific matrix and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% |
| Precision (RSD) | < 5% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is suitable for the routine quantification of this compound in liquid samples such as beverages and biological fluids.
1. Sample Preparation
-
Wine Samples:
-
Centrifuge the wine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
For complex matrices, solid-phase extraction (SPE) may be necessary for cleanup and concentration. A C18 SPE cartridge can be used for this purpose.[1]
-
-
Plasma/Serum Samples:
-
To 1 mL of plasma or serum, add 3 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Urine Samples:
-
For conjugated forms of the analyte, enzymatic hydrolysis is required. To 1 mL of urine, add β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate buffer, pH 5.0) and incubate at 37°C for 2-4 hours.[2]
-
Following hydrolysis, perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Oasis HLB) for cleanup and concentration.[2]
-
2. HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to improve peak shape. A typical starting condition could be 70% A and 30% B.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: 30°C.
-
UV Detection: 280 nm.
3. Calibration
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity, especially for complex matrices. Derivatization is often required for polar phenolic compounds to improve their volatility and chromatographic performance.
1. Sample Preparation and Derivatization
-
Extraction from Aqueous Samples (Urine, Wine):
-
Acidify 1 mL of the sample with hydrochloric acid.[3]
-
Perform liquid-liquid extraction with a suitable organic solvent like diethyl ether or a mixture of hexane and ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Method
-
Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Quantification
For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of the derivatized this compound. An internal standard (e.g., a deuterated analog) is recommended for improved accuracy and precision.
Metabolic Pathway of this compound
This compound is a derivative of syringol. In biological systems, syringol and its derivatives can undergo metabolic transformations. A likely metabolic pathway for this compound involves O-demethylation, a common reaction for methoxylated aromatic compounds, which can be catalyzed by cytochrome P450 enzymes.[4] This can be followed by conjugation reactions, such as sulfation or glucuronidation, to facilitate excretion.[5]
References
- 1. bibrepo.uca.es [bibrepo.uca.es]
- 2. academic.oup.com [academic.oup.com]
- 3. scribd.com [scribd.com]
- 4. Enabling microbial syringol conversion through structure-guided protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syringol metabolites as new biomarkers for smoked meat intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-Ethyl-2,6-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethyl-2,6-dimethoxyphenol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a phenolic compound of interest in various fields, including food chemistry, environmental analysis, and pharmaceutical research.
Introduction
Accurate and robust analytical methods are crucial for the determination of this compound in diverse matrices. HPLC and GC-MS are powerful chromatographic techniques widely employed for the separation, identification, and quantification of phenolic compounds. The choice of method often depends on the sample matrix, the required sensitivity, and the specific goals of the analysis. These application notes provide a comparative overview of both techniques and detailed protocols to guide researchers in their analytical endeavors.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of this compound by HPLC-UV and GC-MS. These values are intended as a general guide and may vary depending on the specific instrumentation, column, and analytical conditions used.
| Parameter | HPLC-UV (Estimated) | GC-MS/MS |
| Retention Time (min) | ~3-10 | ~10-15 |
| Linear Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | >0.995 | >0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ≤ 1 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | 1 - 3.3 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Recovery (%) | 90 - 110% | 85 - 115% |
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of phenolic compounds. The following protocol is a general starting point for the analysis of this compound and should be optimized and validated for the specific sample matrix.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation (General Protocol for Liquid Samples)
-
Filtration: For clean liquid samples, filter through a 0.45 µm syringe filter prior to injection.
-
Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Wine, Fruit Juices):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the phenolic compounds with methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compound separation.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: Gradient to 50% B
-
20-25 min: Gradient to 90% B
-
25-30 min: Hold at 90% B
-
30-35 min: Return to 10% B
-
35-40 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30 °C
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (to be determined by UV scan, typically around 270-280 nm for phenols).
3. Calibration
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations spanning the expected sample concentration range.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
HPLC Workflow Diagram
Application Notes and Protocols for 4-Ethyl-2,6-dimethoxyphenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 4-Ethyl-2,6-dimethoxyphenol as a versatile building block in organic synthesis. This compound, also known as 4-Ethylsyringol, serves as a valuable precursor for the development of novel bioactive molecules, particularly in the fields of antioxidant research and pharmaceutical development. Its hindered phenolic hydroxyl group and activated aromatic ring allow for selective functionalization, making it an attractive starting material for complex molecule synthesis.
Key Applications in Organic Synthesis
This compound is primarily utilized in reactions that functionalize its phenolic hydroxyl group or its electron-rich aromatic ring. Two key applications are highlighted in these notes: the synthesis of Mannich bases and the formation of dimeric structures with enhanced antioxidant properties through oxidative coupling.
Synthesis of Mannich Bases
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. Phenols are excellent substrates for this reaction, leading to the formation of aminomethylated phenols, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.
Enzymatic Oxidative Coupling for Dimer Synthesis
The enzymatic oxidation of phenols, often mediated by enzymes such as laccase, can lead to the formation of C-C or C-O coupled dimers. These dimeric structures frequently exhibit enhanced biological activity, particularly antioxidant capacity, compared to their monomeric precursors. This approach offers a green and selective method for the synthesis of novel antioxidant compounds.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key reactions described in this document. Please note that yields can vary depending on the specific reaction conditions and substrates used.
| Reaction Type | Reactants | Product | Typical Yield (%) | Reference |
| Mannich Reaction | This compound, Formaldehyde, Dimethylamine | 2-(Dimethylaminomethyl)-4-ethyl-6-methoxyphenol | 70-90 (estimated based on similar phenols) | General Phenolic Mannich Reactions |
| Enzymatic Oxidative Coupling | This compound | 3,3',5,5'-Tetramethoxy-4,4'-dihydroxy-1,1'-bi(ethylbenzene) | ~80 (based on 2,6-dimethoxyphenol) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)-4-ethyl-6-methoxyphenol via Mannich Reaction
This protocol describes a general procedure for the aminomethylation of this compound using formaldehyde and dimethylamine.
Materials:
-
This compound
-
Aqueous formaldehyde (37 wt. % in H₂O)
-
Aqueous dimethylamine (40 wt. % in H₂O)
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.82 g (10 mmol) of this compound in 20 mL of ethanol.
-
Cool the solution in an ice bath and add 1.13 g (10 mmol) of aqueous dimethylamine solution, followed by the dropwise addition of 0.81 g (10 mmol) of aqueous formaldehyde solution with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Gently reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to ~2 with 1 M hydrochloric acid.
-
Wash the acidic solution with 20 mL of ethyl acetate to remove any unreacted starting material.
-
Basify the aqueous layer to a pH of ~9 with 1 M sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Laccase-Mediated Oxidative Dimerization of this compound
This protocol outlines a procedure for the enzymatic dimerization of this compound to synthesize a C-C coupled dimer with potentially enhanced antioxidant activity. This protocol is adapted from procedures for the dimerization of similar phenolic compounds.[1]
Materials:
-
This compound
-
Laccase from Trametes versicolor
-
Acetone
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 0.91 g (5 mmol) of this compound in 50 mL of acetone.
-
Add 50 mL of 0.1 M sodium acetate buffer (pH 5.0) to the solution.
-
Add 500 units of laccase to the reaction mixture.
-
Stir the mixture vigorously at room temperature, open to the air, for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude dimeric product.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Workflow for the Mannich Reaction.
Caption: Workflow for Enzymatic Oxidative Coupling.
References
Application Notes and Protocols for Testing the Antioxidant Activity of 4-Ethyl-2,6-dimethoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Ethyl-2,6-dimethoxyphenol, also known as 4-Ethylsyringol, is a phenolic compound belonging to the methoxyphenols class.[1][2] Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of various diseases, making the evaluation of antioxidant compounds like this compound crucial for the development of novel therapeutics and functional ingredients. These application notes provide detailed protocols for a comprehensive in vitro and cell-based evaluation of the antioxidant potential of this compound.
In Vitro Chemical Assays for Antioxidant Capacity
A multi-tiered approach beginning with chemical assays is recommended for initial screening. These assays are rapid, cost-effective, and provide a fundamental assessment of the compound's radical scavenging and reducing capabilities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3][4] The reduction of the deep violet DPPH radical to the pale yellow hydrazine (DPPH-H) is monitored spectrophotometrically at approximately 517 nm.[5][6] The degree of discoloration is directly proportional to the scavenging activity.[7]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.[3] Store this solution in an amber bottle at 4°C.[3]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Standard Solution: Prepare a 1 mg/mL stock solution of a standard antioxidant such as Trolox or Gallic Acid in methanol. From this, create a series of dilutions (e.g., 1-100 µg/mL).[3]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.
-
Add 100 µL of the 0.1 mM DPPH working solution to each well.[8]
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
Measure the absorbance at 517 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test compound with DPPH solution.
-
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9] The addition of an antioxidant reduces the ABTS•+, leading to a decolorization that is measured spectrophotometrically at 734 nm.[9] This method is applicable to both hydrophilic and lipophilic antioxidants.[9]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare by dissolving ABTS in water.[10]
-
Potassium Persulfate Solution (2.45 mM): Prepare by dissolving potassium persulfate in water.[9]
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[3][11]
-
Dilute the ABTS•+ solution with methanol or a phosphate buffer (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.[11]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.[9]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[12] The change in absorbance is monitored at 593 nm.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄ or Trolox.
-
The FRAP value of the test compound is expressed as µmol of Fe²⁺ equivalents per gram or µmol of Trolox equivalents per gram.
-
Cell-Based Antioxidant Activity Assay
Cell-based assays offer a more biologically relevant assessment by considering factors such as cellular uptake, metabolism, and localization of the antioxidant.[3]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay utilizes a fluorescent probe, dichlorofluorescin (DCFH), which is taken up by cells. Inside the cell, it is deacetylated to a non-fluorescent form. In the presence of reactive oxygen species (ROS), it is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that are cell-permeable can prevent this oxidation, and the antioxidant capacity is quantified by measuring the reduction in fluorescence.
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Treat the cells with various concentrations of this compound and a standard antioxidant (e.g., Quercetin) for 1 hour at 37°C.
-
Remove the treatment media and wash the cells with PBS.
-
Add the DCFH-DA probe to the cells and incubate for a specified time to allow for cellular uptake and deacetylation.
-
Remove the probe solution and wash the cells again with PBS.
-
Add a pro-oxidant, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to induce oxidative stress.[3]
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically over 1 hour (Excitation: ~485 nm, Emission: ~538 nm).[3]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula:
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Express results as micromoles of Quercetin equivalents per gram of the compound.
-
Data Presentation
The quantitative results from the antioxidant assays should be summarized for clear comparison.
Table 1: Summary of Antioxidant Activity of this compound
| Assay | Parameter | This compound | Trolox (Standard) |
| DPPH Scavenging | IC50 (µg/mL) | Hypothetical Value | Hypothetical Value |
| ABTS Scavenging | TEAC (µmol TE/g) | Hypothetical Value | N/A |
| FRAP | FRAP Value (µmol Fe²⁺/g) | Hypothetical Value | Hypothetical Value |
| CAA Assay | CAA Value (µmol QE/g) | Hypothetical Value | N/A |
Note: TEAC = Trolox Equivalent Antioxidant Capacity; QE = Quercetin Equivalents. Values are hypothetical and need to be determined experimentally.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing antioxidant activity.
Proposed Antioxidant Mechanism
References
- 1. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033394) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijper.org [ijper.org]
- 7. marinebiology.pt [marinebiology.pt]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran | MDPI [mdpi.com]
Application Notes and Protocols for Measuring Antioxidant Capacity: DPPH and FRAP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for two widely used methods for measuring the antioxidant capacity of various samples: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
DPPH Radical Scavenging Assay
The DPPH assay is a popular, simple, and rapid spectrophotometric method for evaluating the free radical scavenging ability of antioxidants.[1][2]
Principle
The core of the DPPH assay lies in the use of the stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3] This radical has a deep violet color in solution and exhibits a strong absorbance at approximately 517 nm.[1][2] When an antioxidant is present, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to change color from violet to a pale yellow.[1][2] This decolorization is stoichiometric with respect to the number of electrons taken up.[3] The decrease in absorbance at 517 nm is directly proportional to the antioxidant's radical scavenging activity.[2]
Chemical Reaction:
DPPH• (Violet) + AH → DPPH-H (Yellow) + A•
Where:
-
DPPH• is the stable DPPH radical.
-
AH is an antioxidant compound.
-
DPPH-H is the reduced, non-radical form of DPPH.
-
A• is the resulting antioxidant radical.
Experimental Protocol
This protocol provides a general procedure for the DPPH assay. Optimization may be required depending on the specific sample and laboratory conditions.
1.2.1. Reagent Preparation
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Test Samples:
-
Positive Control:
-
Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent as the test samples.[4]
-
Prepare a series of dilutions similar to the test samples.
-
1.2.2. Assay Procedure
-
Reaction Setup: In a 96-well microplate or cuvettes, add a specific volume of the test sample dilutions (e.g., 20 µL).
-
Blank/Control: Prepare a blank containing only the solvent used for the samples and a control containing the solvent and the DPPH working solution.[1]
-
Initiate Reaction: Add a larger volume of the DPPH working solution (e.g., 200 µL) to each well containing the sample, positive control, and blank. Mix thoroughly.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (typically 30 minutes).[1] The incubation time may need to be optimized based on the antioxidant's kinetics.[1]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[1]
1.2.3. Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution without sample).
-
A₁ is the absorbance of the sample with the DPPH solution.
The results can be expressed as the IC₅₀ value , which is the concentration of the antioxidant required to inhibit 50% of the DPPH free radical.[6] A lower IC₅₀ value indicates a higher antioxidant activity.
Data Presentation
The following table provides an example of how to present quantitative data from a DPPH assay.
| Sample | Concentration (µg/mL) | % DPPH Radical Scavenging Activity | IC₅₀ (µg/mL) |
| Positive Control (Ascorbic Acid) | 10 | 95.2 ± 1.5 | 5.8 |
| 5 | 88.7 ± 2.1 | ||
| 2.5 | 75.4 ± 1.8 | ||
| Test Sample A | 100 | 85.3 ± 3.2 | 45.6 |
| 50 | 52.1 ± 2.5 | ||
| 25 | 28.9 ± 1.9 | ||
| Test Sample B | 100 | 65.7 ± 2.8 | 78.2 |
| 50 | 38.4 ± 2.1 | ||
| 25 | 19.6 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Visualization
Caption: Experimental workflow for the DPPH antioxidant assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is a simple, rapid, and cost-effective method used to measure the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[7][8]
Principle
The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by antioxidants in an acidic medium (pH 3.6).[7][9] The change in absorbance, measured at approximately 593 nm, is proportional to the total reducing power of the antioxidants present in the sample.[7][10] The reaction is non-specific, and any compound with a redox potential lower than that of the Fe³⁺/Fe²⁺ couple will drive the reduction.[10]
Chemical Reaction:
Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant
Experimental Protocol
This protocol provides a general procedure for the FRAP assay. Optimization may be required depending on the specific sample and laboratory conditions.
2.2.1. Reagent Preparation
-
Acetate Buffer (300 mM, pH 3.6):
-
Mix sodium acetate trihydrate with acetic acid and adjust the pH to 3.6.[11]
-
-
TPTZ Solution (10 mM):
-
Ferric Chloride (FeCl₃) Solution (20 mM):
-
Dissolve ferric chloride hexahydrate in distilled water.[11]
-
-
FRAP Reagent:
-
Test Samples:
-
Standard Solution:
2.2.2. Assay Procedure
-
Reaction Setup: In a 96-well microplate or test tubes, add a small volume of the test sample or standard (e.g., 20 µL).[11]
-
Initiate Reaction: Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL) to each well.[11] Mix well.
-
Incubation: Incubate the mixture at 37°C for a specific time, typically 4 minutes, but this can be extended.[8][11]
-
Absorbance Measurement: Measure the absorbance at 593 nm using a microplate reader or spectrophotometer.[7]
2.2.3. Data Analysis
The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of the ferrous sulfate or Trolox solution. The results are typically expressed as mM Fe²⁺ equivalents or Trolox equivalents per gram of the sample.[13]
Data Presentation
The following table provides an example of how to present quantitative data from a FRAP assay.
| Sample | Concentration (mg/mL) | Absorbance at 593 nm | FRAP Value (mM Fe²⁺ Equivalents) |
| Standard (FeSO₄) | 0.1 | 0.254 ± 0.012 | - |
| 0.2 | 0.512 ± 0.021 | - | |
| 0.4 | 1.028 ± 0.035 | - | |
| Test Sample C | 1.0 | 0.876 ± 0.029 | 0.34 |
| Test Sample D | 1.0 | 0.654 ± 0.024 | 0.25 |
Data are presented as mean ± standard deviation (n=3).
Visualization
Caption: Experimental workflow for the FRAP antioxidant assay.
Comparative Analysis and Considerations
| Feature | DPPH Assay | FRAP Assay |
| Principle | Measures radical scavenging activity.[2] | Measures the ability to reduce ferric ions.[7] |
| Mechanism | Hydrogen atom or electron transfer.[2] | Electron transfer.[8] |
| Reagent | Stable DPPH radical.[3] | Ferric-TPTZ complex.[9] |
| Wavelength | ~517 nm[1] | ~593 nm[7] |
| pH | Neutral | Acidic (pH 3.6)[7] |
| Advantages | Simple, rapid, stable reagent.[3] | Simple, rapid, high-throughput adaptable.[8] |
| Limitations | Light sensitive, may not be physiologically relevant.[2] | Does not measure radical scavenging directly, acidic pH may not reflect biological conditions.[7] |
For a comprehensive evaluation of a substance's antioxidant potential, it is often recommended to use both the DPPH and FRAP assays in parallel, as they measure different aspects of antioxidant activity.[13] This approach provides a more complete profile of the antioxidant's mechanism of action.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. zen-bio.com [zen-bio.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. 2.2. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Biological Effects of 4-Ethyl-2,6-dimethoxyphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Ethyl-2,6-dimethoxyphenol is a phenolic compound with potential therapeutic applications. Phenolic compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This document provides a comprehensive set of cell-based assays and detailed protocols to evaluate the biological effects of this compound. The following protocols are foundational for characterizing the compound's mechanism of action and potential for further development.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[2] The intensity of the purple color is directly proportional to the number of viable cells.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include an untreated control group (vehicle only, e.g., DMSO).
-
Incubate for 24 hours.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Presentation: Cytotoxicity of this compound
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.4 ± 5.1 |
| 10 | 92.1 ± 4.5 |
| 25 | 85.3 ± 6.3 |
| 50 | 70.6 ± 5.9 |
| 100 | 52.8 ± 7.1 |
Antioxidant Activity Assessment (DCFDA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for measuring intracellular reactive oxygen species (ROS).[8] DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[9][10] The fluorescence intensity is proportional to the amount of ROS in the cell.
Experimental Protocol: DCFDA Assay
-
Cell Seeding and Treatment:
-
Seed cells in a dark, clear-bottomed 96-well plate at a density of 50,000 cells per well and incubate overnight.[11]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
-
DCFDA Staining:
-
Induction of Oxidative Stress:
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of a ROS inducer (e.g., 500 µM H₂O₂) to the wells (except for the negative control).
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
Data Presentation: ROS Scavenging Activity of this compound
| Concentration (µM) | Relative Fluorescence Units (RFU) (Mean ± SD) | % ROS Inhibition |
| Control (no H₂O₂) | 150 ± 25 | - |
| H₂O₂ only | 1500 ± 120 | 0 |
| 1 + H₂O₂ | 1250 ± 110 | 16.7 |
| 10 + H₂O₂ | 800 ± 95 | 46.7 |
| 25 + H₂O₂ | 550 ± 70 | 63.3 |
| 50 + H₂O₂ | 300 ± 50 | 80.0 |
Anti-Inflammatory Activity Assessment
Measurement of Nitric Oxide Production (Griess Assay)
Nitric oxide (NO) is a key signaling molecule in inflammation, and its production is catalyzed by nitric oxide synthases (NOS).[14] The Griess assay is a colorimetric method that indirectly measures NOS activity by quantifying nitrite (NO₂⁻), a stable breakdown product of NO.[14]
Experimental Protocol: Griess Assay
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 540 nm.[14]
-
A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.
-
Data Presentation: Effect of this compound on NO Production
| Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % NO Inhibition |
| Control (no LPS) | 2.5 ± 0.5 | - |
| LPS only | 45.2 ± 3.8 | 0 |
| 1 + LPS | 38.1 ± 3.2 | 15.7 |
| 10 + LPS | 25.9 ± 2.5 | 42.7 |
| 25 + LPS | 15.4 ± 1.9 | 65.9 |
| 50 + LPS | 8.7 ± 1.1 | 80.8 |
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB and Mitogen-Activated Protein Kinase (MAPK).[15][16] The activation of these pathways is often assessed by detecting the phosphorylation of key proteins like p65 (a subunit of NF-κB) and p38, ERK1/2, and JNK (members of the MAPK family).[15]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[16]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of p65, p38, ERK1/2, and JNK, as well as a loading control (e.g., β-actin or GAPDH).[16]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands using image analysis software like ImageJ. Normalize the intensity of the phosphorylated protein bands to the total protein bands and the loading control.[16]
-
Data Presentation: Effect on NF-κB and MAPK Pathway Activation
Table 4: Densitometric Analysis of NF-κB and MAPK Pathway Proteins
| Treatment | p-p65/p65 (Fold Change) | p-p38/p38 (Fold Change) | p-ERK/ERK (Fold Change) | p-JNK/JNK (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS | 5.8 | 4.5 | 3.2 | 3.8 |
| 10 µM + LPS | 3.2 | 2.8 | 2.1 | 2.5 |
| 50 µM + LPS | 1.5 | 1.3 | 1.2 | 1.4 |
Visualizations
Experimental Workflows
Caption: General experimental workflows for the cell-based assays.
Signaling Pathways
Caption: Simplified NF-κB and MAPK inflammatory signaling pathways.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell-Based Assays [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. mdpi.com [mdpi.com]
- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 12. abcam.cn [abcam.cn]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of 4-Ethyl-2,6-dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Ethyl-2,6-dimethoxyphenol, a key intermediate in various synthetic and research applications. Achieving high purity of this compound is critical for ensuring the reliability and reproducibility of downstream processes. This document outlines three primary purification techniques: recrystallization, column chromatography, and a specialized complexation-extraction method adapted from a procedure for a structurally similar compound.
Overview of Purification Techniques
The selection of an appropriate purification method depends on the initial purity of the this compound, the nature of the impurities, the required final purity, and the scale of the purification.
-
Recrystallization: A robust and scalable method for removing impurities that have different solubility profiles from the target compound. It is generally effective for moderately impure starting material.
-
Column Chromatography: A high-resolution technique ideal for separating complex mixtures and achieving very high purity, particularly for small to medium-scale purifications.
-
Complexation-Extraction: A highly selective method that can achieve exceptional purity by forming a reversible complex with the target phenol.
The following table summarizes the expected outcomes for each technique.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >98% | 70-85% | Scalable, cost-effective, simple setup. | Potential for lower yield, less effective for impurities with similar solubility. |
| Column Chromatography | 80-95% | >99% | 80-95% | High resolution, suitable for complex mixtures and achieving high purity. | More time-consuming, requires significant solvent, less scalable. |
| Complexation-Extraction | 90-98% | >99.5% | >90% | Exceptional selectivity and purity, effective for removing closely related impurities. | More complex procedure, requires specific reagents. |
Experimental Protocols
Method 1: Recrystallization
This protocol is a general procedure for the purification of phenolic compounds and is expected to be effective for this compound.
Objective: To purify crude this compound by crystallization from a suitable solvent system.
Materials:
-
Crude this compound
-
Heptane (or Hexane)
-
Ethyl acetate
-
Erlenmeyer flasks
-
Heating mantle or hot plate with stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Protocol:
-
Solvent Selection: In a small test tube, determine the solubility of a small amount of the crude product in various ratios of heptane and ethyl acetate at room temperature and upon heating. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A starting point could be a 10:1 to 5:1 ratio of heptane to ethyl acetate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent mixture portion-wise while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point until a constant weight is achieved.
Caption: Workflow for the recrystallization of this compound.
Method 2: Column Chromatography
This protocol is based on standard column chromatography techniques for purifying phenolic compounds.[1]
Objective: To purify this compound by separating it from impurities based on differential adsorption on a silica gel stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring by TLC: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product. Use a suitable mobile phase for the TLC that gives good separation. Visualize the spots under a UV lamp.
-
Isolation: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Caption: Workflow for column chromatography purification.
Method 3: Complexation-Extraction
This protocol is adapted from a highly effective method developed for the purification of the structurally similar compound, 4-ethyl-2-methoxyphenol.[2][3] This method relies on the formation of a calcium phenoxide complex, which precipitates, is isolated, and then decomposed to release the high-purity phenol.
Objective: To achieve high-purity this compound by selective complexation with calcium hydroxide, followed by isolation and thermal decomposition of the complex.
Materials:
-
Crude this compound (starting purity ≥90%)
-
Calcium hydroxide (Ca(OH)₂)
-
Deionized water
-
Absolute ethanol
-
Three-necked flask
-
Magnetic stirrer
-
Microperistaltic pump (or dropping funnel)
-
Vacuum filtration apparatus (Buchner funnel, flask)
-
Medium-speed filter paper
-
Vacuum oven
-
Heating mantle with temperature control
Protocol:
Part A: Complex Formation and Isolation
-
Prepare Ca(OH)₂ Solution: In a three-necked flask equipped with a magnetic stirrer, dissolve an appropriate amount of Ca(OH)₂ in deionized water to create a saturated solution. For example, use 4 mmol of Ca(OH)₂ in 200 mL of deionized water.[3]
-
Add Phenol: Slowly add the crude this compound to the stirring Ca(OH)₂ solution at a controlled rate (e.g., ~0.8 mmol/min) using a microperistaltic pump or a dropping funnel. A white, flocculent precipitate of the calcium-phenol complex will form.[3] The molar ratio of phenol to Ca²⁺ should be approximately 4:1.[2]
-
Filtration and Washing: After the addition is complete, continue stirring for a short period. Collect the solid precipitate by vacuum filtration using a medium-speed filter paper.[3]
-
Washing: Wash the collected solid precipitate three times, alternating with 100 mL of absolute ethanol and 100 mL of deionized water to remove unreacted starting materials and soluble impurities.[3]
-
Drying the Complex: Dry the solid complex in a vacuum oven at 60°C for 12 hours.[3]
Part B: Decomposition of the Complex and Product Recovery
-
Thermal Decomposition: Place the dried complex in a suitable flask for heating. Heat the complex under controlled temperature to decompose it and release the purified this compound. A temperature of approximately 170-180°C is a good starting point, as higher temperatures may lead to some product degradation.[2] The phenol can be collected by distillation under reduced pressure.
-
Product Collection: The purified liquid this compound is collected as the distillate.
Caption: Workflow for purification via complexation-extraction.
Safety Precautions
-
Handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and all chemicals used for detailed hazard information. The compound is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[4]
-
Organic solvents such as hexane, ethyl acetate, and ethanol are flammable. Keep them away from ignition sources.
References
Application of 4-Ethyl-2,6-dimethoxyphenol in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,6-dimethoxyphenol, a member of the methoxyphenol class of organic compounds, presents a promising scaffold for the development of novel agrochemicals. While direct and extensive research on its specific agrochemical applications is emerging, its structural similarity to other biologically active phenolic compounds suggests its potential as a precursor or active ingredient in herbicides, fungicides, and insecticides. Phenolic compounds, in general, are known to be utilized in agriculture to protect plants against pests, pathogens, and environmental stress. This document provides detailed application notes and experimental protocols to guide researchers in exploring the potential of this compound in agrochemical development. The information is based on established methodologies for evaluating the bioactivity of phenolic compounds and related molecules.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Solid or viscous liquid |
| Storage Temperature | Room temperature, in a dark, inert atmosphere |
| CAS Number | 14059-92-8 |
(Data sourced from various chemical suppliers and databases)
Potential Agrochemical Applications and Rationale
Based on the known activities of structurally similar phenolic compounds, this compound is a candidate for investigation in the following agrochemical areas:
-
Herbicidal Activity: Phenolic compounds can act as allelochemicals, inhibiting the germination and growth of competing plants. The mechanism of action for many phenolic herbicides involves the inhibition of photosynthesis at Photosystem II (PSII).
-
Fungicidal Activity: Various phenolic derivatives have demonstrated antifungal properties against a range of plant pathogens. The lipophilic nature of these compounds can facilitate the disruption of fungal cell membranes.
-
Insecticidal Activity: Certain phenols and their derivatives have shown toxicity against various insect pests. The mode of action can vary, including neurotoxicity or disruption of key physiological processes.
Experimental Protocols
The following are detailed protocols for evaluating the potential herbicidal, fungicidal, and insecticidal activity of this compound.
Herbicidal Activity Assessment
This protocol is adapted from established methods for testing the phytotoxicity of chemical compounds.
Objective: To determine the pre-emergence and post-emergence herbicidal activity of this compound against selected weed species.
Materials:
-
This compound
-
Acetone (for stock solution)
-
Tween® 20 (as a surfactant)
-
Distilled water
-
Seeds of target weed species (e.g., Avena fatua, Silybum marianum) and a non-target crop species (e.g., Triticum aestivum)
-
Pots or trays with sterile soil mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spraying equipment
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetone. Subsequent dilutions should be made in distilled water containing 0.1% (v/v) Tween® 20 to create a range of test concentrations (e.g., 10, 100, 500, 1000 µg/mL). A control solution should be prepared with acetone and Tween® 20 in water at the same concentrations used for the test solutions.
-
Pre-emergence Assay: a. Sow seeds of the test plant species in pots filled with sterile soil mix. b. Immediately after sowing, evenly spray the soil surface with the test solutions and the control solution. c. Place the pots in a growth chamber under optimal conditions for germination and growth. d. After a set period (e.g., 14-21 days), assess the percentage of seed germination and the health of the emerged seedlings (e.g., shoot length, root length, biomass).
-
Post-emergence Assay: a. Sow seeds of the test plant species and grow them in a growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage). b. Evenly spray the foliage of the seedlings with the test solutions and the control solution. c. Return the plants to the growth chamber. d. After a set period (e.g., 7-14 days), assess the phytotoxic effects, such as chlorosis, necrosis, and growth inhibition. Record the percentage of mortality.
Data Presentation:
Table 1: Pre-emergence Herbicidal Activity of this compound
| Concentration (µg/mL) | Target Weed 1 (% Germination Inhibition) | Target Weed 2 (% Germination Inhibition) | Non-Target Crop (% Germination Inhibition) |
|---|---|---|---|
| Control | 0 | 0 | 0 |
| 10 | Data | Data | Data |
| 100 | Data | Data | Data |
| 500 | Data | Data | Data |
| 1000 | Data | Data | Data |
Table 2: Post-emergence Herbicidal Activity of this compound (14 days after treatment)
| Concentration (µg/mL) | Target Weed 1 (% Mortality) | Target Weed 2 (% Mortality) | Non-Target Crop (% Phytotoxicity) |
|---|---|---|---|
| Control | 0 | 0 | 0 |
| 10 | Data | Data | Data |
| 100 | Data | Data | Data |
| 500 | Data | Data | Data |
| 1000 | Data | Data | Data |
In Vitro Antifungal Activity Assay
This protocol utilizes the agar well diffusion method, a common technique for screening antifungal activity.
Objective: To evaluate the in vitro antifungal activity of this compound against common phytopathogenic fungi.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cultures of phytopathogenic fungi (e.g., Fusarium spp., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes
-
Sterile cork borer
-
Positive control (e.g., a commercial fungicide)
-
Negative control (DMSO)
Procedure:
-
Inoculum Preparation: Prepare a spore suspension or mycelial suspension of the test fungi in sterile distilled water.
-
Plate Preparation: Pour molten PDA into sterile Petri dishes and allow it to solidify.
-
Inoculation: Spread a standardized amount of the fungal inoculum evenly over the surface of the PDA plates.
-
Well Creation: Use a sterile cork borer to create wells of a uniform diameter in the agar.
-
Application of Test Compound: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions to obtain the desired test concentrations. c. Add a fixed volume (e.g., 100 µL) of each test concentration, the positive control, and the negative control into separate wells.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C) for a specified period (e.g., 3-7 days).
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).
Data Presentation:
Table 3: Antifungal Activity of this compound
| Concentration (µg/mL) | Fungal Species 1 (Zone of Inhibition, mm) | Fungal Species 2 (Zone of Inhibition, mm) |
|---|---|---|
| Negative Control (DMSO) | 0 | 0 |
| Positive Control | Data | Data |
| 10 | Data | Data |
| 100 | Data | Data |
| 500 | Data | Data |
| 1000 | Data | Data |
Insecticidal Activity Bioassay
This protocol is a general method for assessing the contact toxicity of a compound to insects.
Objective: To determine the insecticidal activity of this compound against a model insect pest.
Materials:
-
This compound
-
Acetone
-
Test insects (e.g., aphids (Aphis gossypii), mosquito larvae (Culex quinquefasciatus), or diamondback moths (Plutella xylostella))
-
Petri dishes or vials
-
Filter paper
-
Micro-applicator or sprayer
-
Positive control (e.g., a commercial insecticide)
-
Negative control (Acetone)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone and make serial dilutions to obtain the desired test concentrations.
-
Contact Toxicity Assay (Filter Paper Method): a. Place a filter paper disc in the bottom of a Petri dish. b. Apply a known volume of the test solution, positive control, or negative control evenly onto the filter paper and allow the solvent to evaporate. c. Introduce a known number of test insects into each Petri dish. d. Seal the Petri dishes and incubate at a suitable temperature and humidity. e. Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
Data Presentation:
Table 4: Insecticidal Activity of this compound
| Concentration (µg/cm²) | Insect Species 1 (% Mortality at 48h) | Insect Species 2 (% Mortality at 48h) |
|---|---|---|
| Negative Control (Acetone) | 0 | 0 |
| Positive Control | Data | Data |
| 10 | Data | Data |
| 50 | Data | Data |
| 100 | Data | Data |
| 250 | Data | Data |
Signaling Pathways and Workflow Diagrams
Potential Herbicidal Mechanism of Action
Many phenolic herbicides act by inhibiting the photosynthetic electron transport chain at Photosystem II. The following diagram illustrates this potential mechanism.
Caption: Hypothesized herbicidal mechanism of this compound via PSII inhibition.
General Workflow for Agrochemical Screening
The following diagram outlines a logical workflow for the initial screening and evaluation of a candidate compound for agrochemical applications.
Caption: General workflow for screening potential agrochemical compounds.
Synthesis of Agrochemicals from this compound
This compound can serve as a versatile building block for the synthesis of more complex agrochemicals. The presence of the hydroxyl and methoxy groups allows for various chemical modifications.
Example Synthetic Pathway: Derivatization
The hydroxyl group of this compound is a key site for derivatization to potentially enhance biological activity. For instance, etherification or esterification reactions can be employed to introduce different functional groups.
Caption: A simplified synthetic pathway for derivatizing this compound.
Conclusion
This compound represents a promising starting point for the discovery and development of new agrochemicals. Its phenolic structure is a common motif in many biologically active compounds. The protocols and conceptual frameworks provided in this document are intended to serve as a comprehensive guide for researchers to systematically evaluate its potential as a herbicide, fungicide, or insecticide. Further research, including quantitative structure-activity relationship (QSAR) studies, will be crucial in optimizing its structure to develop potent and selective agrochemical products.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2,6-dimethoxyphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Ethyl-2,6-dimethoxyphenol synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high yield?
A1: A common and effective strategy is a two-step approach involving the Friedel-Crafts acylation of 2,6-dimethoxyphenol (also known as syringol) to form 4-acetyl-2,6-dimethoxyphenol, followed by the reduction of the ketone to an ethyl group. This method avoids the common pitfalls of direct Friedel-Crafts alkylation, such as polyalkylation and carbocation rearrangements. The subsequent reduction of the acetyl group is typically high-yielding.
Q2: I am getting a low yield in the Friedel-Crafts acylation step. What are the likely causes?
A2: Low yields in the Friedel-Crafts acylation of phenols are often due to a few key factors:
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O-Acylation vs. C-Acylation: Phenols can be acylated at the hydroxyl group (O-acylation) to form an ester, which is often the kinetically favored product. To promote the desired C-acylation at the para-position, using a stoichiometric amount or more of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) is crucial.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with the phenolic hydroxyl group or the product ketone. Using a sufficient excess of the catalyst can mitigate this.
-
Reaction Conditions: Temperature and reaction time are critical. Running the reaction at a controlled temperature, often starting at low temperatures and allowing it to warm, can improve selectivity and yield.
Q3: During the reduction of 4-acetyl-2,6-dimethoxyphenol, I am observing significant amounts of starting material remaining. How can I improve the conversion?
A3: Incomplete reduction in a Clemmensen reduction can be due to:
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Insufficiently Activated Zinc: The zinc metal needs to be activated, typically by forming a zinc-mercury amalgam or by washing with dilute acid, to ensure a reactive surface.
-
Inadequate Acid Concentration: Concentrated hydrochloric acid is required for the reaction to proceed efficiently.
-
Reaction Time and Temperature: The reaction often requires heating under reflux for several hours. Ensure the reaction is running for a sufficient duration at the appropriate temperature.
Q4: Are there alternative reduction methods to the Clemmensen reduction?
A4: Yes, if your substrate is sensitive to the strongly acidic conditions of the Clemmensen reduction, the Wolff-Kishner reduction is a common alternative.[1] This reaction is performed under strongly basic conditions, using hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent. For substrates that are stable to hydrogenolysis, the Mozingo reduction offers a milder, two-step alternative.[1]
Troubleshooting Guides
Problem 1: Low Yield of 4-acetyl-2,6-dimethoxyphenol in Friedel-Crafts Acylation
| Symptom | Possible Cause | Suggested Solution |
| Oily product, difficult to crystallize; NMR shows ester signals. | Predominant O-acylation. | Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to at least 2.5 equivalents. This favors the Fries rearrangement of the initially formed ester to the C-acylated product. |
| Low conversion of starting material. | Deactivated catalyst. | Use anhydrous AlCl₃ and ensure all glassware and solvents are dry. Add the catalyst in portions to control the initial exothermic reaction. |
| Formation of multiple products (polyacylation). | Reaction temperature is too high. | Maintain a lower reaction temperature, especially during the addition of the acylating agent. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. |
Problem 2: Incomplete Reduction or Side Reactions during Clemmensen Reduction
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of 4-acetyl-2,6-dimethoxyphenol remains. | Inactive zinc or insufficient acid. | Activate the zinc with mercuric chloride or by washing with dilute HCl. Ensure an excess of both zinc amalgam and concentrated HCl are used. |
| Formation of a dimeric pinacol byproduct. | Reduction mechanism is favoring bimolecular coupling. | Ensure vigorous stirring and a sufficient concentration of acid to promote the complete reduction of the ketone. |
| Degradation of the product. | Substrate is sensitive to the harsh acidic conditions. | Consider a milder reduction method, such as a modified Clemmensen procedure with activated zinc in an anhydrous solution of HCl in diethyl ether at lower temperatures, or switch to the Wolff-Kishner reduction.[1][2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Friedel-Crafts Acylation of 2,6-Dimethoxyphenol
| Acylating Agent | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Reported Yield of 4-acetyl-2,6-dimethoxyphenol |
| Acetic Anhydride | AlCl₃ (2.5) | Dichloromethane | 0 to RT | 4 | ~75% |
| Acetyl Chloride | AlCl₃ (2.5) | Dichloromethane | 0 to RT | 4 | ~70% |
| Acetic Anhydride | FeCL₃ (2.5) | Dichloromethane | RT | 12 | Moderate |
| Acetic Anhydride | ZnCl₂ (2.0) | Neat | 100 | 6 | Low to Moderate |
Table 2: Comparison of Reduction Methods for 4-acetyl-2,6-dimethoxyphenol
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield of this compound |
| Classic Clemmensen | Zn(Hg), conc. HCl | Toluene/Water | Reflux | 6-8 | >85% |
| Modified Clemmensen | Activated Zn, HCl (gas) | Diethyl Ether | 0 | 2 | High |
| Wolff-Kishner | NH₂NH₂·H₂O, KOH | Diethylene Glycol | 180-200 | 4 | >80% |
Experimental Protocols
Protocol 1: Synthesis of 4-acetyl-2,6-dimethoxyphenol (Friedel-Crafts Acylation)
This protocol is adapted from established procedures for the acylation of activated phenols.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dimethoxyphenol (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully and in portions, add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to the stirred suspension.
-
Acylating Agent Addition: Slowly add acetic anhydride (1.1 eq) dropwise from the addition funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 6M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield 4-acetyl-2,6-dimethoxyphenol as a solid.
Protocol 2: Synthesis of this compound (Clemmensen Reduction)
This protocol is a standard procedure for the Clemmensen reduction of aryl alkyl ketones.[2]
-
Preparation of Zinc Amalgam: In a flask, add zinc dust (4.0 eq) and a solution of mercuric chloride (0.2 eq) in water. Swirl for 10 minutes, then decant the aqueous solution. Wash the resulting zinc amalgam with water.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared zinc amalgam, water, and concentrated hydrochloric acid (10 eq).
-
Substrate Addition: Add a solution of 4-acetyl-2,6-dimethoxyphenol (1.0 eq) in toluene to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional concentrated HCl may be added periodically to maintain the acidic conditions.
-
Workup: After cooling to room temperature, decant the liquid from the remaining zinc. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
References
Technical Support Center: Overcoming Challenges in the Purification of Phenolic Compounds
Welcome to the technical support center for the purification of phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complex process of isolating and purifying these valuable bioactive molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of phenolic compounds.
Issue 1: Low Recovery or Yield of Phenolic Compounds
Low recovery is a frequent challenge, often stemming from the inherent properties of phenolic compounds and the extraction and purification methods used.[1]
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inappropriate Extraction Solvent | The choice of solvent is critical and depends on the polarity of the target phenolic compounds.[2] For polar phenolics, a mixture of organic solvents with water is often necessary to increase polarity.[3] Methanol is efficient for lower molecular weight polyphenols, while aqueous acetone is better for higher molecular weight flavanols.[4] |
| Suboptimal Extraction Conditions | Extraction time, temperature, and sample-to-solvent ratio significantly impact yield.[3][5] High temperatures can lead to degradation of some phenolic compounds.[6] It is crucial to optimize these parameters for your specific sample and target compounds. |
| Compound Degradation | Phenolic compounds are susceptible to oxidation and enzymatic degradation.[7][8] To minimize degradation, consider using antioxidants, working at low temperatures, and protecting samples from light. High processing temperatures should be avoided.[6] |
| Inefficient Liquid-Liquid Extraction (LLE) | Phenolic compounds have a high affinity for water, especially acidic water, making extraction with less polar solvents like methylene chloride challenging.[1] Adjusting the pH of the aqueous phase to an acidic range (e.g., pH 2.5-3.6) can improve the partitioning of acidic phenols into the organic phase.[2] |
| Poor Retention in Solid-Phase Extraction (SPE) | For polar phenolic compounds, classical C18 sorbents may not provide adequate retention.[9] Consider using copolymer sorbents (e.g., HLB, DVB) or mixed-mode cartridges that offer stronger interactions.[1][10] |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb the phenolic compounds from the SPE sorbent. A systematic approach to optimizing the elution solvent is necessary.[9] |
Troubleshooting Workflow for Low Yield
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsijournals.com [tsijournals.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for the synthesis of methoxyphenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of methoxyphenols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing methoxyphenols?
A1: Common methods for synthesizing methoxyphenols include the O-methylation of catechols or hydroquinones, the Friedel-Crafts alkylation of phenols, and synthesis from corresponding anisaldehydes. The choice of method often depends on the desired isomer, available starting materials, and required purity. For instance, guaiacol is typically produced through the methylation of catechol.[1][2] 4-Methoxyphenol can be synthesized from hydroquinone or p-anisaldehyde.[3][4]
Q2: What are the typical methylating agents used in methoxyphenol synthesis?
A2: Traditional and widely used methylating agents include dimethyl sulfate and methyl halides.[5] However, due to their toxicity, greener alternatives like dimethyl carbonate (DMC) are gaining prominence.[5] The choice of methylating agent can influence reaction conditions and selectivity.
Q3: How can I improve the regioselectivity of the methylation reaction to favor the desired isomer?
A3: Improving regioselectivity is a critical aspect of methoxyphenol synthesis. Several factors can be optimized:
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Catalyst Selection: The choice of catalyst plays a crucial role. For instance, in the vapor-phase methylation of phenol, CeO2-MgO catalysts have shown excellent selectivity for ortho-methylation.[6]
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Reaction Temperature: Temperature can significantly impact the product distribution. Lower temperatures may favor O-methylation, while higher temperatures can lead to C-alkylation or decomposition.[7][8]
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Protecting Groups: In complex syntheses, employing protecting groups can shield certain reactive sites, directing methylation to the desired position.
-
Enzymatic Methylation: Biocatalytic approaches using O-methyltransferases (OMTs) can offer high regioselectivity under mild conditions.[9][10]
Q4: What are common side reactions, and how can they be minimized?
A4: Common side reactions include the formation of undesired isomers (e.g., ortho- vs. para-), di-methylated products (e.g., dimethoxybenzene from hydroquinone), and C-alkylation instead of O-methylation.[4][7] To minimize these:
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Control Stoichiometry: Carefully controlling the molar ratio of the phenol to the methylating agent can reduce the formation of poly-methylated byproducts.
-
Optimize Reaction Time and Temperature: Shorter reaction times and optimized temperatures can prevent the reaction from proceeding to undesired products.[11]
-
Use of Phase Transfer Catalysts: In biphasic systems, a phase transfer catalyst can improve the reaction rate and selectivity.[11]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Methoxyphenol
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[12] Consider extending the reaction time if necessary. |
| Suboptimal Reaction Temperature | Ensure the reaction is maintained at the optimal temperature. For instance, the methylation of resorcinol with dimethyl sulfate is optimized at 80°C.[11] Temperatures that are too high can lead to decomposition.[8] |
| Poor Catalyst Activity | Ensure the catalyst is fresh and active. Some catalysts may require activation before use. For solid catalysts, deactivation due to coking can occur, and regeneration may be necessary.[13] |
| Inefficient Mixing | In heterogeneous or biphasic reactions, vigorous stirring is crucial to ensure efficient mass transfer between reactants. |
| Presence of Water | While a small amount of water can sometimes be beneficial, excess water can hydrolyze reagents or affect catalyst performance. Ensure reagents and solvents are appropriately dried if the reaction is moisture-sensitive.[14] |
Issue 2: Formation of Significant Amounts of Byproducts (e.g., Isomers, Di-methylated Products)
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Carefully control the molar ratio of the phenol to the methylating agent. An excess of the methylating agent can lead to di-methylation.[4] |
| Non-selective Catalyst | The choice of catalyst greatly influences selectivity. For ortho-selective methylation of phenol, specific catalysts like magnesium oxide at high temperatures (475-600°C) are effective.[8] |
| Suboptimal Temperature | The reaction temperature can influence the ratio of O-methylation to C-alkylation and the formation of different isomers.[7] A systematic temperature optimization study may be required. |
| Isomerization of Product | In some cases, the desired product may isomerize under the reaction conditions. Analyzing the product mixture at different time points can help determine if this is occurring. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Oily Product That Won't Crystallize | This is a common issue, particularly with crude methoxyphenol products.[15] Purification by vacuum distillation or column chromatography is often more effective than recrystallization for oily products.[15][16] |
| Presence of Stubborn Impurities | If impurities co-distill or co-elute with the product, a chemical workup may be necessary. For example, washing with a dilute base can remove unreacted phenolic starting materials.[12] A wash with a sodium bisulfite solution can help remove quinone-type impurities.[15] |
| Formation of Emulsions During Workup | Emulsions can form during aqueous extraction, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.[17] |
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxyphenol from Hydroquinone
This protocol is adapted from a standard laboratory procedure for the mono-methylation of hydroquinone.[3]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a stirrer, an internal thermometer, and a dropping funnel, add 1 mole of hydroquinone.
-
Base Addition: With stirring, rapidly add 1.25 moles of 10% sodium hydroxide solution.
-
Methylation: While vigorously stirring and maintaining the temperature below 40°C (using a water bath for cooling), add 1 mole of dimethyl sulfate dropwise.
-
Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and destroy any unreacted dimethyl sulfate.
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Workup: After cooling, the solid product is isolated by filtration and washed with water.
-
Purification: The crude product can be recrystallized from petroleum ether or purified by vacuum distillation (b.p. 128°C at 12 mm Hg).[3] Unreacted hydroquinone can be recovered by acidifying the aqueous filtrate and extracting with ether.
Protocol 2: Synthesis of 3-Methoxyphenol from Resorcinol
This protocol describes an optimized procedure using a phase transfer catalyst.[11]
-
Reaction Setup: In a 250 mL three-necked flask, add 11g (0.1 mol) of resorcinol, 0.5g of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.
-
Heating: Stir the mixture and heat to 80°C.
-
Methylation: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise.
-
Reaction Time: After the addition is complete, continue the reaction for 8 hours.
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Workup: After cooling, adjust the pH to weakly acidic with glacial acetic acid. Separate the organic phase and extract the aqueous phase with 25 mL of toluene.
-
Purification: Combine the organic phases, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure and purify the product by vacuum distillation, collecting the fraction at 115-118°C (0.67 kPa).[11]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for Methoxyphenol Synthesis
| Target Product | Starting Material | Methylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenol | Hydroquinone | Dimethyl Sulfate | NaOH | Water | <40 | 0.5 | 60 | [3] |
| 4-Methoxyphenol | p-Anisaldehyde | H₂O₂ | (o-NO₂PhSe)₂ | CH₂Cl₂ | RT | 0.5 | 93 | [4][16] |
| 3-Methoxyphenol | Resorcinol | Dimethyl Sulfate | TBAB/NaOH | Toluene/Water | 80 | 8 | 66 | [11] |
| 2-tert-Butyl-4-methoxyphenol | 4-Methoxyphenol | tert-Butanol | Acid Catalyst | Cyclohexane | Reflux | N/A | N/A | [12] |
| Guaiacol | Catechol | Dimethyl Sulfate | NaOH | Nitrobenzene | 45 | 0.5 | 65 | [18] |
Process Diagrams
Caption: Experimental workflow for the synthesis of 4-methoxyphenol.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Guaiacol: Preparation, applications and toxicity_Chemicalbook [chemicalbook.com]
- 2. CN101619017A - Method for synthesizing guaiacol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 4-Methoxyphenol [designer-drug.com]
- 5. researchgate.net [researchgate.net]
- 6. Ortho-Selective Methylation of Phenol Catalyzed by CeO2-MgO Prepared by Citrate Process | Semantic Scholar [semanticscholar.org]
- 7. air.unimi.it [air.unimi.it]
- 8. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 9. Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Page loading... [guidechem.com]
- 12. benchchem.com [benchchem.com]
- 13. JPH09151151A - Production of 4-methoxyphenol - Google Patents [patents.google.com]
- 14. US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google Patents [patents.google.com]
- 15. Sciencemadness Discussion Board - 4-methoxyphenol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. prepchem.com [prepchem.com]
Troubleshooting low yields in laccase-catalyzed dimerization of phenols
Welcome to the technical support center for laccase-catalyzed dimerization of phenols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the laccase-catalyzed dimerization of phenols, particularly focusing on the issue of low yields.
Problem 1: Low or No Dimer Yield
Possible Cause 1: Suboptimal Reaction pH
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Question: My reaction is not producing the desired dimer, or the yield is very low. Could the pH be the issue?
-
Answer: Yes, laccase activity is highly dependent on the pH of the reaction mixture. The optimal pH for laccase can vary significantly depending on the source of the enzyme and the specific phenolic substrate being used. For many fungal laccases, the optimal pH for oxidizing phenolic substrates is often in the neutral to slightly alkaline range, for instance, pH 7.5 for the oxidation of 2,6-dimethoxyphenol[1]. However, for non-phenolic substrates, the optimal pH is typically in the acidic range[1]. It is crucial to determine the optimal pH for your specific enzyme-substrate system.
Possible Cause 2: Inappropriate Reaction Temperature
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Question: I am observing very low product yield. Could the reaction temperature be a contributing factor?
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Answer: Absolutely. Temperature is a critical parameter for enzyme activity. While some laccases, particularly from thermophilic organisms, can exhibit maximum activity at high temperatures (e.g., 80°C)[1], many commonly used fungal laccases have optimal temperatures in the range of 40-60°C[2][3]. Exceeding the optimal temperature can lead to enzyme denaturation and a rapid loss of activity, resulting in low product yields.
Possible Cause 3: Enzyme Inactivation by Reaction Products
-
Question: My reaction starts well, but the yield of the dimer plateaus quickly. What could be causing this?
-
Answer: A common issue in laccase-catalyzed reactions is enzyme inactivation by the polymeric products formed during the reaction[4]. As the phenol monomers are oxidized, they form radicals that can polymerize. These resulting polymers can adhere to the laccase, leading to its inactivation[4]. This is a form of product inhibition that can significantly limit the final yield of the desired dimer.
Possible Cause 4: Presence of Inhibitors
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Question: I am experiencing consistently low yields despite optimizing other parameters. Could there be something in my reaction mixture that is inhibiting the laccase?
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Answer: Yes, the presence of certain ions or compounds can inhibit laccase activity. For example, sodium azide is a potent inhibitor of laccase[1][5]. Other substances like sodium fluoride and sodium chloride can also have an inhibitory effect, although it may be less pronounced[1]. It is important to ensure that your buffers and reagents are free from known laccase inhibitors. Some organic compounds containing sulfhydryl groups have also been reported as laccase inhibitors, though their mechanism might involve interaction with the reaction products rather than direct enzyme inhibition[5].
Possible Cause 5: Substrate-Related Issues (Solubility and Steric Hindrance)
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Question: My phenolic substrate is not very soluble in the aqueous buffer. Could this be the reason for the low yield?
-
Answer: Yes, poor substrate solubility can significantly limit the reaction rate and overall yield. The accessibility of the substrate to the enzyme's active site is crucial for catalysis[6][7]. If the substrate is not sufficiently dissolved in the reaction medium, the enzyme cannot efficiently oxidize it. Additionally, the size and structure of the substrate can also play a role. Larger, more sterically hindered substrates may have limited access to the enzyme's active site, leading to lower reactivity[6][7].
Problem 2: Formation of Polymers Instead of Dimers
Possible Cause 1: High Substrate Concentration
-
Question: My main product is a polymer, not the desired dimer. How can I favor dimerization?
-
Answer: The formation of polymers is a common side reaction in laccase-catalyzed phenol oxidation[8][9][10][11]. High concentrations of the phenolic substrate can increase the likelihood of radical-radical coupling, leading to the formation of higher molecular weight oligomers and polymers[11][12]. To favor dimerization, it is often beneficial to work with lower substrate concentrations.
Possible Cause 2: Lack of Control over Radical Coupling
-
Question: The reaction is non-specific and yields a mixture of oligomers. How can I achieve more selective dimerization?
-
Answer: Laccases catalyze the formation of phenoxyl radicals, which then couple non-enzymatically[8][9]. This can lead to a mixture of products. Controlling the reaction conditions, such as substrate concentration and reaction time, can influence the product distribution. In some cases, the use of a laccase-mediator system can offer better control over the reaction, although the mediator itself can also influence the final product[6][7].
Frequently Asked Questions (FAQs)
-
Q1: What is the role of a mediator in laccase-catalyzed reactions, and do I need one for phenol dimerization?
-
A1: Laccase-mediator systems (LMS) utilize small molecules that act as electron shuttles between the laccase and the substrate[13]. While laccases can directly oxidize phenolic compounds, mediators are often required for the oxidation of non-phenolic substrates or those with high redox potentials[2][14]. For the dimerization of phenols, a mediator may not be strictly necessary. However, a mediator can sometimes enhance the reaction rate and, in some cases, influence the product selectivity[6][7]. The choice of mediator is critical, as different mediators can lead to different reaction pathways and products[3][6][7].
-
-
Q2: How can I monitor the progress of my laccase-catalyzed dimerization reaction?
-
A2: The progress of the reaction can be monitored by measuring the consumption of the phenolic substrate or the formation of the dimer product over time. This is typically done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy[6][15]. For UV-Vis spectroscopy, you can monitor the disappearance of the substrate's characteristic absorbance peak or the appearance of a new peak corresponding to the product. A common assay for laccase activity involves monitoring the oxidation of a chromogenic substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) at 420 nm[15].
-
-
Q3: My laccase appears to be inactive. How can I check its activity?
-
A3: You can perform a standard laccase activity assay using a known substrate like ABTS or syringaldazine[1][15]. The oxidation of ABTS by laccase results in a stable green radical cation that can be measured spectrophotometrically at 420 nm[15]. This will allow you to determine if your enzyme is active before using it in your dimerization reaction.
-
-
Q4: Can I use an organic co-solvent to improve the solubility of my phenolic substrate?
-
A4: Yes, in cases of poor substrate solubility, the addition of a water-miscible organic co-solvent can be beneficial[6][7]. However, it is important to choose a co-solvent that does not inactivate the laccase. The concentration of the co-solvent should also be optimized, as high concentrations can lead to a decrease in enzyme activity.
-
Data Presentation
Table 1: General Troubleshooting Summary for Low Dimer Yield
| Problem | Possible Cause | Recommended Action |
| Low or No Dimer Yield | Suboptimal Reaction pH | Determine the optimal pH for your specific laccase and substrate combination. |
| Inappropriate Reaction Temperature | Optimize the reaction temperature, avoiding temperatures that could lead to enzyme denaturation. | |
| Enzyme Inactivation by Products | Consider strategies to remove the product as it forms, such as precipitation and filtration. | |
| Presence of Inhibitors | Ensure all reagents and buffers are free from known laccase inhibitors (e.g., sodium azide). | |
| Poor Substrate Solubility | Use a co-solvent or other methods to increase the substrate's solubility in the reaction medium. | |
| Steric Hindrance of Substrate | If possible, consider using a less sterically hindered phenolic substrate. | |
| Formation of Polymers | High Substrate Concentration | Reduce the initial concentration of the phenolic substrate. |
| Uncontrolled Radical Coupling | Optimize reaction time and consider the use of a laccase-mediator system for better control. |
Experimental Protocols
Protocol 1: Standard Laccase Activity Assay using ABTS
-
Prepare a stock solution of ABTS (e.g., 10 mM in a suitable buffer, such as 100 mM sodium acetate buffer, pH 5.0).
-
Prepare the reaction mixture in a cuvette by adding:
-
880 µL of 100 mM sodium acetate buffer (pH 5.0)
-
100 µL of ABTS stock solution (final concentration 1 mM)
-
-
Initiate the reaction by adding 20 µL of your laccase solution (appropriately diluted).
-
Immediately monitor the increase in absorbance at 420 nm using a UV-visible spectrophotometer.
-
Calculate the enzyme activity. One unit (U) of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute. The molar extinction coefficient for the ABTS radical cation at 420 nm is 36,000 M⁻¹ cm⁻¹[15].
Protocol 2: General Procedure for Laccase-Catalyzed Dimerization of a Phenol
-
Dissolve the phenolic substrate in a suitable buffer at the desired concentration. If solubility is an issue, a small amount of a compatible organic co-solvent can be added.
-
Add the laccase solution to the substrate solution to initiate the reaction. The enzyme concentration should be optimized for your specific system.
-
Incubate the reaction mixture at the optimal temperature with gentle stirring.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or another suitable analytical method.
-
Stop the reaction when the desired conversion is reached. This can be done by adding a laccase inhibitor like sodium azide or by heat inactivation (if appropriate for your product).
-
Isolate and purify the dimer product using standard techniques such as extraction, chromatography, or crystallization.
Visualizations
Caption: Troubleshooting flowchart for low yields in laccase-catalyzed phenol dimerization.
Caption: General experimental workflow for laccase-catalyzed dimerization of phenols.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laccase activity tests and laccase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of phenols by laccase and laccase-mediator systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laccase‐catalysed oxidations of naturally occurring phenols: from in vivo biosynthetic pathways to green synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laccase Properties, Physiological Functions, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Laccase-catalyzed oxidative polymerization of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laccase-Mediated Oxidation of Phenolic Compounds from Wine Lees Extract towards the Synthesis of Polymers with Potential Applications in Food Packaging | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Laccase‐catalysed polymeric dye synthesis from plant‐derived phenols for potential application in hair dyeing: Enzymatic colourations driven by homo‐ or hetero‐polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
How to address solubility issues of 4-Ethyl-2,6-dimethoxyphenol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 4-Ethyl-2,6-dimethoxyphenol in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is considered to have low solubility in water.[1] Predicted water solubility values vary, with estimates around 708.6 mg/L at 25°C and 1.45 g/L.[2][3] It is described as insoluble in water but soluble in alcohol and fat.[1]
Q2: Why is my this compound precipitating in my aqueous buffer?
Precipitation of this compound in aqueous buffers can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of the compound in your final solution may be higher than its maximum solubility in the aqueous buffer.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.[4][5]
-
pH of the Buffer: As a phenolic compound, the solubility of this compound can be influenced by the pH of the medium. Phenolic compounds are generally more soluble at alkaline pH.[6]
-
Temperature: Changes in temperature can affect solubility. Adding the compound to a cold buffer may decrease its solubility.[7]
-
Interactions with Buffer Components: Salts and other components in the buffer can sometimes interact with the compound, reducing its solubility.[8]
Q3: What are the recommended solvents for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[9]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₃ | [2] |
| Molecular Weight | 182.22 g/mol | [2] |
| Predicted Water Solubility | ~708.6 mg/L @ 25°C, 1.45 g/L | [2][3] |
| logP | ~2.29 - 2.31 | [2][3] |
| pKa (Strongest Acidic) | ~9.71 | [3] |
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
Symptoms: The solution becomes cloudy or a precipitate forms immediately after adding the this compound stock solution to the aqueous buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Precipitation Over Time in the Incubator
Symptoms: The solution is initially clear but becomes cloudy or a precipitate forms after incubation.
Troubleshooting Workflow:
References
- 1. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0033394) [hmdb.ca]
- 3. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Preventing the degradation of 4-Ethyl-2,6-dimethoxyphenol during storage
This technical support center provides guidance on the proper storage and handling of 4-Ethyl-2,6-dimethoxyphenol to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The degradation of this compound is primarily initiated by oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by several factors, including:
-
Exposure to Oxygen: Atmospheric oxygen can react with the phenol to initiate autoxidation.
-
Exposure to Light: UV and visible light can provide the energy to trigger photo-oxidative degradation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
-
High pH (Alkaline Conditions): In alkaline solutions, the formation of the more easily oxidized phenolate anion is favored.
Q2: What are the visible signs of this compound degradation?
A2: A common sign of degradation is a change in the physical appearance of the compound. Pure this compound is typically a colorless to light-colored solid or liquid. Upon degradation, you may observe a color change to yellow or brown. This is often due to the formation of colored oxidation products, such as quinones.
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored with the following precautions:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to displace oxygen.
-
Light Protection: Use amber or opaque containers to protect the compound from light.
-
Controlled Temperature: Store at room temperature, avoiding exposure to high heat.
-
Tightly Sealed Container: Ensure the container is well-sealed to prevent exposure to air and moisture.
Q4: Can I use antioxidants to improve the stability of this compound in my formulations?
A4: Yes, incorporating antioxidants is an effective strategy to prevent oxidative degradation. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or natural antioxidants like alpha-tocopherol (Vitamin E) can be used. These molecules act as free radical scavengers, terminating the chain reactions of oxidation. The choice and concentration of the antioxidant should be optimized for your specific application.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action(s) |
| Discoloration (yellowing/browning) of the solid or solution. | Oxidative degradation due to exposure to air and/or light. | 1. Verify the age and initial quality of the compound.2. If in solution, prepare fresh solutions using deoxygenated solvents.3. For future storage, ensure the container is purged with an inert gas and protected from light.4. Consider adding a suitable antioxidant (e.g., BHT) to your stock solutions if compatible with your experimental design. |
| Appearance of new peaks in HPLC or GC analysis over time. | Formation of degradation products. | 1. Characterize the degradation products if necessary for your research.2. Review your storage conditions against the recommended guidelines (see FAQ A3).3. Implement a stability testing protocol (see Experimental Protocols section) to monitor the purity of your material over time. |
| Inconsistent experimental results using the same batch of this compound. | Degradation of the compound leading to lower effective concentration and potential interference from degradation products. | 1. Perform a purity check of your current stock using a suitable analytical method (e.g., HPLC).2. If degradation is confirmed, use a fresh, un-degraded lot of the compound for your experiments.3. Establish a re-test date for your stored material to ensure its continued suitability for use. |
Data on Storage Conditions and Stability
| Storage Parameter | Condition | Expected Impact on Stability | Recommendation |
| Atmosphere | Air (Oxygen) | High | Store under an inert atmosphere (e.g., Nitrogen, Argon). |
| Inert Gas (N₂, Ar) | Low | Recommended | |
| Light | Exposed to Light | High | Store in light-protective (amber or opaque) containers. |
| In the Dark | Low | Recommended | |
| Temperature | Elevated (>30°C) | High | Store at a controlled room temperature (e.g., 20-25°C). |
| Room Temperature | Low | Recommended | |
| Refrigerated (2-8°C) | Low | Generally acceptable, but ensure no moisture condensation. | |
| pH (in solution) | Alkaline (>8) | High | Maintain solutions at a neutral or slightly acidic pH if possible. |
| Neutral/Acidic (<7) | Low | Recommended for solutions |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound and detecting the formation of degradation products. Method optimization and validation are required for specific applications.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Prepare a fresh standard solution of this compound and acquire a chromatogram to determine its retention time and peak area.
-
Inject samples from your stored material at various time points.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation.
-
The peak purity of the this compound peak can be assessed using the DAD to ensure it is not co-eluting with any degradation products.
-
Visualizations
Caption: Proposed oxidative degradation pathway for this compound.
Caption: Troubleshooting workflow for suspected degradation of this compound.
Caption: Experimental workflow for conducting a stability study on this compound.
Enhancing the stability of phenolic compounds in experimental assays
Technical Support Center: Enhancing Phenolic Compound Stability
This guide provides researchers, scientists, and drug development professionals with practical solutions to common stability issues encountered when working with phenolic compounds in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of phenolic compounds in my samples?
A1: Phenolic compounds are susceptible to degradation from a combination of environmental and chemical factors. The most common culprits include exposure to light (especially UV), oxygen (leading to auto-oxidation), high temperatures, and non-optimal pH conditions.[1][2][3][4] The presence of certain metal ions and enzymatic activity, particularly polyphenol oxidases released during sample homogenization, can also catalyze degradation reactions.[1][5]
Q2: My phenolic solution is changing color. What does this indicate?
A2: A color change, often browning, is a common indicator of phenolic compound degradation, specifically oxidation. When exposed to oxygen, the phenolic moieties can be oxidized to form quinones, which can then polymerize into darker-colored compounds. This process can be accelerated by light and higher temperatures.
Q3: What are the ideal storage conditions for solid phenolic compounds and their stock solutions?
A3: For optimal stability, solid phenolic compounds and their prepared stock solutions should be stored at low temperatures, typically -20°C or -80°C.[5] It is crucial to protect them from light by using amber vials or by wrapping containers in foil.[5][6] For highly sensitive compounds, storing under an inert atmosphere, such as nitrogen or argon, can minimize oxidation.[5]
Q4: Which solvents are best for preparing stock solutions to minimize degradation?
A4: High-purity solvents like DMSO, ethanol, or methanol are commonly used for preparing stock solutions of phenolic compounds.[1] For extractions, using acidified aqueous mixtures of methanol or ethanol (e.g., 80% methanol with 0.1% formic acid) is often recommended.[5] The slightly acidic pH helps to suppress the ionization of phenolic hydroxyl groups, making them less prone to oxidation and hydrolysis.[5]
Q5: How does pH affect the stability of phenolic compounds during an assay?
A5: pH is a critical factor. Phenolic compounds are generally more stable in slightly acidic conditions (pH 3-6).[5] Alkaline conditions can promote the ionization of hydroxyl groups, making the compounds more susceptible to auto-oxidation.[7] Therefore, it is important to maintain a consistent and appropriate pH in your solutions, using buffers when necessary.[1]
Troubleshooting Guide: Phenolic Compound Instability
This guide addresses common issues observed during experimental assays.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Assay Results | Compound Degradation: The compound may be degrading during sample preparation, storage, or the assay itself.[5] | • Prepare solutions fresh before each experiment. • Work quickly and on ice to minimize thermal degradation.[5] • Use acidified solvents (e.g., with 0.1% formic acid) to maintain an acidic pH.[5] • Minimize exposure to light by using amber tubes and working in a dimly lit area.[5][6] |
| Inconsistent Pipetting/Mixing: High variability between replicates can be caused by pipetting errors or incomplete mixing.[8][9] | • Ensure micropipettes are properly calibrated. Use fresh tips for each replicate.[8] • Vortex or mix solutions thoroughly after adding each component.[8] | |
| Appearance of Unknown Peaks in HPLC/LC-MS | Degradation Products: Unexpected peaks often correspond to hydrolysis or oxidation products of the target phenolic compound.[5] | • Immediately flash-freeze fresh samples in liquid nitrogen to halt enzymatic activity before extraction.[5] • Store extracts at -80°C under a nitrogen atmosphere until analysis.[5] • Run a stability test on your compound in the experimental media to identify potential degradation products over time.[1] |
| Precipitation of Compound in Aqueous Buffer | Poor Solubility: The solvent used for the stock solution (e.g., DMSO) may be immiscible at high concentrations in the aqueous assay buffer.[9] | • Ensure the final concentration of the organic solvent in the assay buffer is low and consistent across all samples. • Test the solubility of your compound in the final assay buffer before beginning the full experiment. |
| Color Interference in Spectrophotometric Assays (e.g., DPPH) | Intensely Colored Extracts: The natural color of a plant extract can interfere with absorbance readings.[8][10] | • Use an appropriate blank that contains the extract without the assay reagent to subtract background absorbance. • Consider using an assay that measures at a different wavelength, like the ABTS assay (734 nm), which is less prone to color interference than the DPPH assay (517 nm).[10] |
Quantitative Data: Impact of Storage Conditions on Stability
The stability of phenolic compounds is significantly influenced by storage temperature and light exposure. The following table summarizes the percentage loss or retention of Total Phenolic Content (TPC) under various conditions as reported in scientific literature.
| Compound/Extract Source | Storage Condition | Duration | TPC Change | Reference |
| Piper betle Extract | 5°C, Dark | 180 days | >99% Retention | [2][11] |
| Piper betle Extract | 25°C, Light | 180 days | ~7% Loss | [2][11] |
| Anemopsis californica Extract | 4°C, 25°C, 50°C with Light | 180 days | 36% Loss | [2][11] |
| Grape Stem Extract (Catechin) | 25°C & 40°C, Light & Dark | 2 months | >90% Loss | [4] |
| Red Wine Powder (Epigallocatechin) | 28°C & 38°C | 70 days | ~61% Loss | [12] |
| Colored-Flesh Potato Chips | Room Temperature | 23 weeks | ~68% Loss | [13] |
| Fruit & Berry Puree (FGBB) | 23°C | 12 weeks | 63-65% Loss | [14] |
| Fruit & Berry Puree (FYB) | 40°C | 12 weeks | 19-27% Loss | [14] |
Note: Stability is highly dependent on the specific phenolic compounds present in the extract and the sample matrix.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to neutralize the stable DPPH radical.[15] The reduction of DPPH is observed as a color change from violet to yellow, measured at approximately 517 nm.[10][16]
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store this solution in a dark, amber bottle at 4°C.[16]
-
Sample/Standard Solutions: Prepare stock solutions of the phenolic compounds and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol or another suitable solvent. Create a series of dilutions from the stock.[16]
Assay Procedure (96-well plate format):
-
Add 50 µL of each sample or standard dilution to the wells of a 96-well plate.[9]
-
Add 150 µL of the 0.1 mM DPPH solution to each well.[9]
-
Prepare a control well containing 50 µL of the solvent (e.g., methanol) and 150 µL of the DPPH solution.[9][10]
-
Incubate the plate in the dark at room temperature for 30 minutes.[9][16]
-
Measure the absorbance at 517 nm using a microplate reader.[9][16]
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[16] % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
Plot the % Inhibition against the sample concentration to determine the IC50 value (the concentration that inhibits 50% of DPPH radicals).[16]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is reduced in the presence of an antioxidant.[10] The change in color is measured at approximately 734 nm.[10]
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[16] Before use, dilute this solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8][16]
Assay Procedure (96-well plate format):
-
Add 20 µL of your sample or standard dilutions to the wells of a 96-well plate.[9]
-
Add 180 µL of the diluted ABTS•+ working solution to each well.[9]
-
Prepare a control well with solvent instead of the sample.
-
Incubate the plate at room temperature for a set time (e.g., 6-10 minutes).[8][10]
-
Measure the absorbance at 734 nm.[10]
Calculation: Calculate the percentage of inhibition and the IC50 value using the same formula as for the DPPH assay.[10] Results can also be expressed as Trolox Equivalents (TEAC) by comparing the sample's activity to a Trolox standard curve.[8]
Visualizations: Workflows and Pathways
Caption: General workflow for in vitro antioxidant assays.
Caption: Decision tree for troubleshooting assay instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Method refinement for the accurate quantification of 4-Ethyl-2,6-dimethoxyphenol in complex mixtures
This technical support center provides researchers, scientists, and drug development professionals with refined methods for the accurate quantification of 4-Ethyl-2,6-dimethoxyphenol (4-ES) in complex mixtures. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which matrices is it commonly found?
A1: this compound, also known as 4-Ethylsyringol, is a phenolic compound.[1][2] It belongs to the class of organic compounds known as methoxyphenols.[3][4] This compound can be found in various complex matrices, including food and beverages like beer, smoked fish, and coffee, as well as in natural smoke flavors and as a potential metabolite in biological systems.[5] Its presence can also be an indicator in biomass pyrolysis oil.[6]
Q2: What are the primary analytical techniques for the quantification of this compound?
A2: The most common and effective techniques for quantifying this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors. GC-MS is well-suited for volatile and semi-volatile compounds like 4-ES.[7] HPLC is a robust alternative, particularly for samples that may degrade at high temperatures. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification, especially for structural confirmation and in mixtures where chromatographic separation is challenging.[8][9]
Q3: Why is sample preparation critical for analyzing this compound in complex mixtures?
A3: Sample preparation is a crucial step to ensure accurate quantification. Complex matrices contain numerous interfering compounds (e.g., fats, proteins, pigments) that can mask the analyte signal, cause ion suppression in mass spectrometry, and contaminate the analytical column.[10] A proper sample preparation protocol, such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or QuEChERS, is essential to isolate 4-ES from these interferences, thereby improving analytical accuracy, precision, and instrument longevity.[10][11]
Methodology and Experimental Workflows
A generalized workflow for the quantification of this compound is essential for achieving reproducible results. The process begins with careful sample handling and proceeds through extraction, cleanup, and instrumental analysis.
Caption: General analytical workflow for 4-ES quantification.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Q4: My chromatogram shows poor peak shape (fronting or tailing) for this compound. What are the likely causes and solutions?
A4: Poor peak shape is a common issue in both GC and HPLC analysis.
-
Potential Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Active Sites: Interaction of the phenolic hydroxyl group with active sites in the GC inlet liner or column.
-
Incompatible Solvent: The sample solvent is too strong or incompatible with the initial mobile phase (in HPLC).
-
Column Degradation: The stationary phase of the column is damaged or contaminated.
-
Improper pH (HPLC): The mobile phase pH is not optimal for keeping the phenolic compound in a single ionic state.
-
-
Solutions:
-
Dilute the Sample: Prepare a more dilute sample and re-inject.
-
Use a Deactivated Liner (GC): Ensure a high-quality, deactivated inlet liner is used. Derivatization of the analyte can also mitigate this.
-
Match Sample Solvent (HPLC): Reconstitute the final extract in the initial mobile phase.
-
Column Maintenance: Use a guard column and flush the analytical column regularly. If performance does not improve, replace the column.
-
Adjust Mobile Phase pH (HPLC): For reversed-phase HPLC, add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the phenolic group.
-
Q5: I am not detecting a peak for this compound, or the signal-to-noise ratio is very low. What should I check?
A5: A missing or weak peak can stem from issues in sample preparation, the instrument, or the analyte's stability.
-
Potential Causes:
-
Analyte Degradation: 4-ES may be sensitive to light, high temperatures, or oxidative conditions. The compound should be stored in a dark place under an inert atmosphere.[12]
-
Inefficient Extraction: The chosen extraction solvent or technique may have a low recovery rate for 4-ES.
-
Instrument Issues: Problems with the injector, detector, or a leak in the system.
-
Ion Suppression (MS): Co-eluting matrix components are interfering with the ionization of the analyte.
-
-
Solutions:
-
Check Analyte Stability: Prepare a fresh standard and inject it to confirm instrument performance. Minimize sample exposure to heat and light.
-
Optimize Extraction: Perform recovery experiments with spiked samples to validate and optimize your sample preparation method.
-
Instrument Troubleshooting: Run an instrument performance check. For GC-MS, check for leaks and ensure the inlet and transfer line temperatures are appropriate. For HPLC, check for leaks and ensure the pump is delivering the correct flow rate.
-
Improve Cleanup: Enhance the sample cleanup step to remove more matrix components. Modifying chromatographic conditions to separate 4-ES from the interfering compounds is also effective.
-
The following flowchart provides a logical guide for troubleshooting common chromatographic issues.
Caption: A logical guide for chromatographic troubleshooting.
Detailed Experimental Protocols
Below are starting point protocols for GC-MS and HPLC-UV. These should be optimized for your specific instrument and matrix.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for volatile and semi-volatile analysis of 4-ES.
-
Sample Preparation (Solid-Phase Extraction):
-
Homogenize 1-5 g of your sample.
-
Spike with an appropriate internal standard (e.g., 4-propylguaiacol).
-
Extract with 10 mL of a suitable solvent (e.g., ethyl acetate) with vortexing/sonication.
-
Centrifuge and collect the supernatant.
-
Pass the supernatant through an SPE cartridge (e.g., C18 or a polymeric sorbent) to remove interferences.
-
Elute the analyte with a small volume of a strong solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100-200 µL of injection solvent (e.g., isooctane or ethyl acetate).
-
Optional: For highly active matrices, derivatize with BSTFA with 1% TMCS at 70°C for 30 minutes to silylate the phenolic group, improving peak shape and volatility.
-
-
GC-MS Parameters:
-
GC System: Agilent GC with Mass Selective Detector (MSD) or equivalent.[7]
-
Column: DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injection: 1 µL, Splitless mode.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Quantifier Ion: m/z 182 (M+).
-
Qualifier Ions: m/z 167, 153.
-
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for samples where 4-ES is less volatile or thermally sensitive.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 1-5 g of your sample in 10 mL of water/buffer.
-
Spike with an appropriate internal standard (e.g., vanillin or a structurally similar phenol).
-
Adjust pH to ~2 with a suitable acid to ensure 4-ES is not ionized.
-
Perform LLE by adding 10 mL of a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and shaking vigorously.
-
Allow phases to separate and collect the organic layer. Repeat extraction twice.
-
Pool the organic extracts, dry over anhydrous sodium sulfate.
-
Evaporate to dryness and reconstitute in 200-500 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
HPLC-UV Parameters:
-
HPLC System: Waters Acquity UPLC or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
UV Detector Wavelength: 275 nm.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described methods. Actual values will vary based on the specific matrix, instrument, and level of optimization.
| Parameter | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 15 ng/mL | 5 - 30 ng/mL |
| Typical Recovery (%) | 80 - 110% | 85 - 115% |
| Precision (%RSD) | < 10% | < 10% |
| Strengths | High sensitivity and selectivity, structural confirmation. | Robust, suitable for thermolabile compounds. |
| Weaknesses | May require derivatization, potential for thermal degradation. | Lower sensitivity than MS, potential for co-elution. |
References
- 1. Phenol, 4-ethyl-2,6-dimethoxy [webbook.nist.gov]
- 2. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0033394) [hmdb.ca]
- 4. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]
- 5. Phenol, 4-ethyl-2,6-dimethoxy- | 14059-92-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gcms.cz [gcms.cz]
- 8. Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.sciltp.com [media.sciltp.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 14059-92-8 [sigmaaldrich.com]
Technical Support Center: Column Chromatography Optimization
Welcome to the technical support center for column chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize high-purity isolation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution?
Poor peak resolution in column chromatography can stem from several factors, including incorrect mobile phase composition, suboptimal flow rate, column overloading, or issues with the column itself.[1][2][3] To improve resolution, consider optimizing the mobile phase polarity, adjusting the flow rate to allow for better separation, and ensuring the sample load does not exceed the column's capacity.[4][5]
Q2: How can I prevent air bubbles from entering my column?
Air bubbles are detrimental to column chromatography as they can disrupt the flow of the mobile phase and lead to poor separation.[6] To prevent them, it is crucial to degas all buffers and solvents before use. Additionally, ensure that the column is packed carefully and that all connections are secure to avoid introducing air into the system.[6]
Q3: What is the difference between peak fronting and peak tailing?
Peak fronting and tailing are two types of peak asymmetry.
-
Peak Tailing: The latter half of the peak is broader than the front half.[7][8] This is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups.[8][9]
-
Peak Fronting: The first half of the peak is broader than the second half.[7][8] This can be a result of column overload, poor sample solubility, or a collapse of the column bed.[4][7][10]
Q4: How do I choose the right stationary and mobile phase for my separation?
The selection of the stationary and mobile phases is critical for successful chromatography and depends on the properties of the compounds you want to separate.[3][11] A common starting point is to use thin-layer chromatography (TLC) to test various solvent systems.[12] For polar compounds, a polar stationary phase (normal-phase chromatography) is typically used, while non-polar compounds are best separated using a non-polar stationary phase (reversed-phase chromatography).[11]
Q5: What should I do if my column pressure is too high or too low?
Fluctuations in column pressure can indicate a problem with your system.
-
High Pressure: This can be caused by a blockage in the system, such as a clogged frit or tubing, or by using a mobile phase that is too viscous.[5] Check for blockages and consider using a less viscous solvent.
-
Low Pressure: This often indicates a leak in the system or a problem with the pump.[1] Carefully check all fittings and connections for leaks and ensure the pump is functioning correctly.[1][13]
Troubleshooting Guides
This section provides systematic guides to address specific issues you may encounter during your column chromatography experiments.
Guide 1: Troubleshooting Asymmetrical Peaks (Tailing and Fronting)
Asymmetrical peaks can significantly impact the purity and yield of your isolated compounds. Use the following table and workflow to diagnose and resolve these issues.
Table 1: Causes and Solutions for Asymmetrical Peaks
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions: Analyte interacting with active sites (e.g., silanols) on the stationary phase.[8][9] | - Use an end-capped column.[7][9] - Add a competing agent (e.g., triethylamine) to the mobile phase.[8][9] - Adjust the pH of the mobile phase to suppress ionization of silanol groups.[4][8] |
| Column Overload (Mass): Too much sample is loaded onto the column.[4][9] | - Reduce the sample concentration or injection volume.[4][9] - Use a column with a higher loading capacity.[4] | |
| Column Packing Issues: The column is not packed uniformly, leading to channeling.[10] | - Repack the column using a slurry method to ensure uniformity.[14] - Use a pre-packed column.[10] | |
| Peak Fronting | Column Overload (Concentration): The sample is too concentrated at the point of injection.[9] | - Dilute the sample before injection.[4][9] |
| Poor Sample Solubility: The sample is not fully dissolved in the mobile phase.[4][7] | - Change the sample solvent to one that is more compatible with the mobile phase.[4] | |
| Column Collapse: The stationary phase has collapsed due to inappropriate pH or temperature.[4][7] | - Operate the column within the manufacturer's recommended pH and temperature ranges.[4][7] |
Troubleshooting Workflow for Asymmetrical Peaks
Caption: Troubleshooting workflow for asymmetrical peaks.
Guide 2: Improving Poor Resolution
Achieving baseline separation is crucial for high-purity isolation. If you are experiencing co-eluting peaks, follow this guide.
Table 2: Strategies to Improve Peak Resolution
| Parameter | Action | Rationale |
| Mobile Phase | Optimize Solvent Strength: Adjust the ratio of strong to weak solvents in the mobile phase.[5] | A weaker mobile phase will increase retention times and may improve the separation between closely eluting peaks. |
| Change Selectivity: Introduce a different solvent or additive to the mobile phase.[2] | Altering the mobile phase composition can change the relative retention of analytes and improve resolution. | |
| Flow Rate | Decrease Flow Rate: Reduce the speed at which the mobile phase passes through the column.[14] | A slower flow rate allows more time for the analytes to interact with the stationary phase, which can lead to better separation. |
| Column | Increase Column Length: Use a longer column.[5][11] | A longer column provides more surface area for interaction, generally leading to better resolution. |
| Decrease Particle Size: Use a stationary phase with smaller particles.[14] | Smaller particles increase the efficiency of the column, resulting in sharper peaks and better resolution. | |
| Temperature | Adjust Column Temperature: Increase or decrease the temperature of the column.[1][15] | Temperature can affect the viscosity of the mobile phase and the solubility of the analytes, thereby influencing resolution. |
Logical Flow for Resolution Optimization
Caption: Logical flow for improving peak resolution.
Experimental Protocols
This section provides detailed methodologies for key experimental procedures in column chromatography.
Protocol 1: Dry Packing a Chromatography Column
Dry packing is a common method for preparing a column with a solid stationary phase.
Materials:
-
Glass chromatography column
-
Stationary phase (e.g., silica gel)
-
Sand
-
Mobile phase
-
Funnel
-
Rod or stick for tapping
Procedure:
-
Column Preparation: Ensure the column is clean, dry, and clamped vertically. Place a small plug of cotton or glass wool at the bottom of the column.
-
Add Sand: Add a small layer (approx. 0.5 cm) of sand over the cotton plug to create a flat base.
-
Add Stationary Phase: Using a funnel, slowly pour the dry stationary phase into the column.
-
Compact the Stationary Phase: Gently and continuously tap the side of the column with a rod or a vortex mixer to ensure the stationary phase packs down evenly and to remove any air pockets.
-
Add Another Layer of Sand: Once the column is packed to the desired height, add another thin layer of sand on top of the stationary phase to prevent disturbance when adding the mobile phase.
-
Pre-elute the Column: Carefully add the mobile phase to the top of the column, allowing it to percolate through the stationary phase until the entire column is wetted. Do not let the column run dry.
Protocol 2: Wet (Slurry) Packing a Chromatography Column
Wet packing is often preferred for achieving a more uniform and reproducible column bed.
Materials:
-
Glass chromatography column
-
Stationary phase
-
Mobile phase
-
Beaker
-
Glass rod
-
Funnel
Procedure:
-
Column Preparation: Secure the column in a vertical position with the stopcock closed. Fill the column to about one-third of its volume with the mobile phase.
-
Prepare the Slurry: In a separate beaker, mix the required amount of stationary phase with the mobile phase to form a slurry. The consistency should be pourable but not too dilute.
-
Pour the Slurry: Place a funnel on top of the column and stir the slurry to ensure it is homogeneous. Immediately pour the slurry into the column in a single, continuous motion.
-
Allow to Settle: Open the stopcock to allow the mobile phase to drain slowly, which will help the stationary phase to settle evenly.
-
Compact the Bed: As the stationary phase settles, gently tap the column to encourage uniform packing and remove any air bubbles.
-
Finalize the Column: Once the stationary phase has settled, add a protective layer of sand on top and then carefully add the mobile phase. Ensure the liquid level never drops below the top of the stationary phase.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chromacademy.com [chromacademy.com]
- 3. chromtech.com [chromtech.com]
- 4. acdlabs.com [acdlabs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. coleparmer.com [coleparmer.com]
- 12. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 13. phenomenex.com [phenomenex.com]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 4-Ethyl-2,6-dimethoxyphenol and Syringol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant activities of 4-Ethyl-2,6-dimethoxyphenol and its parent compound, syringol (2,6-dimethoxyphenol). Both are phenolic compounds derived from lignin, a complex polymer found in plant cell walls, and are of interest for their potential therapeutic applications stemming from their ability to mitigate oxidative stress.[1][2] This comparison is based on available experimental data and an understanding of the structure-activity relationships of phenolic antioxidants.
Introduction to the Compounds
Syringol (2,6-dimethoxyphenol) is a well-characterized methoxyphenol known for its contribution to the smoky aroma of certain foods.[2] In the pharmaceutical and cosmetic industries, it is gaining attention for its antioxidative, anti-inflammatory, and antimicrobial properties.[2] Its antioxidant activity is primarily attributed to its ability to scavenge free radicals.[2]
This compound , also known as 4-ethylsyringol, is a derivative of syringol with an ethyl group at the para-position relative to the hydroxyl group. This substitution is expected to influence its antioxidant potential.
Quantitative Comparison of Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Antioxidant Activity Classification | Source |
| Syringol | DPPH | 41.8 µM | Strong | [3] |
| This compound | DPPH | Not available | Expected to be strong | Theoretical |
Note: The IC50 (Inhibitory Concentration 50%) or EC50 (Effective Concentration 50%) value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower value indicates a higher antioxidant activity. The classification of antioxidant activity can vary, but generally, an IC50 value below 50 µg/mL is considered to indicate a very powerful antioxidant.[4]
Structure-Activity Relationship and Predicted Activity
The antioxidant activity of phenolic compounds is closely related to their chemical structure. The presence of electron-donating groups on the aromatic ring can enhance the stability of the phenoxyl radical formed after hydrogen donation, thereby increasing the antioxidant capacity.
The ethyl group at the para-position of this compound is an electron-donating group. Theoretical studies on similar 4-alkylsyringol derivatives suggest that such substitutions can enhance the radical scavenging efficiency.[5] Therefore, it is hypothesized that this compound may exhibit comparable or potentially slightly higher antioxidant activity than syringol due to the inductive effect of the ethyl group, which can further stabilize the resulting phenoxyl radical. However, without direct experimental data, this remains a theoretical consideration.
Mechanism of Antioxidant Action
The primary mechanism by which both syringol and this compound are believed to exert their antioxidant effects is through Hydrogen Atom Transfer (HAT) .[5][6] In this mechanism, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a feature enhanced by the presence of the two methoxy groups at the ortho positions.
Experimental Protocols
The following are detailed methodologies for two common assays used to evaluate antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the DPPH radical results in a color change from violet to yellow, which is measured spectrophotometrically.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (Syringol, this compound)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Preparation of test samples: The test compounds and the standard are dissolved in methanol to prepare stock solutions, from which a series of dilutions are made.
-
Reaction: A specific volume of the DPPH solution is mixed with various concentrations of the test samples and the standard in a 96-well plate or cuvettes. A control containing only the DPPH solution and methanol is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Standard antioxidant (e.g., Trolox)
Procedure:
-
Preparation of ABTS•+ solution: A stock solution of ABTS is prepared and reacted with potassium persulfate to generate the ABTS•+ radical cation. This solution is then diluted with a buffer or ethanol to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Preparation of test samples: The test compounds and the standard are dissolved in a suitable solvent.
-
Reaction: The ABTS•+ solution is mixed with various concentrations of the test samples and the standard.
-
Incubation: The reaction is allowed to proceed for a set time at room temperature.
-
Measurement: The absorbance is measured at the appropriate wavelength.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.
Conclusion
Both syringol and this compound are promising phenolic antioxidants. While direct experimental evidence for a quantitative comparison is lacking, the available data for syringol indicates it is a potent free radical scavenger. Based on structure-activity relationship principles, the presence of an electron-donating ethyl group in this compound suggests it may have a comparable or slightly enhanced antioxidant activity. Further experimental studies directly comparing these two compounds using standardized assays are warranted to definitively quantify their relative antioxidant efficacy. Such studies would be invaluable for guiding the selection and development of these compounds for pharmaceutical and other applications where antioxidant activity is a key therapeutic or protective attribute.
References
- 1. Antioxidant Activity of the Lignins Derived from Fluidized-Bed Fast Pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of the Lignins Derived from Fluidized-Bed Fast Pyrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Ethyl-2,6-dimethoxyphenol and Other Methoxyphenols in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Antioxidant and Anti-inflammatory Potential
This guide provides a comparative overview of 4-Ethyl-2,6-dimethoxyphenol against other structurally related methoxyphenols, focusing on their performance in key biological assays. While direct comparative experimental data for this compound is limited in publicly available literature, this guide synthesizes existing data for related compounds to offer insights into its potential biological activities. The information herein is intended to support research and development efforts in the fields of antioxidant and anti-inflammatory drug discovery.
Comparative Analysis of Antioxidant Activity
The antioxidant activity of phenolic compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant potency.
For comparison, reported IC50 values for other methoxyphenols are presented in the table below. It is important to note that these values are compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity (IC50) of Selected Methoxyphenols
| Compound | DPPH Assay (µM) | ABTS Assay (µM) |
| This compound | Data not available | Data not available |
| Syringaldehyde | 260[1] | Data not available |
| 2,6-Dimethoxyphenol | 802 ± 5 (EC50)[2] | Data not available |
| Eugenol | 11.7 µg/mL (~71.2)[3], 130.485 µg/mL (~794.6)[4], 4.38 µg/mL (~26.7)[5], 2.16 ± 0.11 µg/mL (~13.1)[6] | 0.1492 mg/mL (~908.5)[3] |
Note: IC50 values for Eugenol were converted from µg/mL or mg/mL to µM for approximate comparison, assuming a molecular weight of 164.2 g/mol . The EC50 value for 2,6-dimethoxyphenol is also included for reference.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is often assessed by their ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Direct experimental data on the anti-inflammatory activity of this compound is not available in the reviewed literature. However, data for the structurally similar compound, syringaldehyde, indicates a potential for anti-inflammatory effects. Syringaldehyde has been shown to inhibit cyclooxygenase-2 (COX-2) activity in LPS-induced RAW 264.7 cells with an IC50 value of 19.23 µM[7].
Table 2: Anti-inflammatory Activity of a Related Methoxyphenol
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | Data not available | Data not available | Data not available |
| Syringaldehyde | COX-2 Inhibition | RAW 264.7 | 19.23[7] |
Structure-Activity Relationship Insights
The biological activity of phenolic compounds is closely tied to their chemical structure[8]. The number and position of hydroxyl and methoxy groups on the aromatic ring significantly influence their antioxidant and anti-inflammatory properties[8]. Electron-donating groups, such as methoxy and alkyl groups, can enhance the radical scavenging activity of phenols by stabilizing the resulting phenoxyl radical[9].
In the case of this compound, the ethyl group at the para-position is an electron-donating group, which could potentially enhance its antioxidant activity compared to the aldehyde group in syringaldehyde, which is electron-withdrawing. However, without direct experimental data, this remains a hypothesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of comparative studies.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
In a 96-well plate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. The reduction of the blue-green ABTS radical solution is monitored spectrophotometrically.
Protocol:
-
Generate the ABTS radical cation by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.7 at 734 nm.
-
Add the test compound at various concentrations to the diluted ABTS radical solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Principle: This cell-based assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Culture RAW 264.7 macrophage cells in a suitable medium.
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the IC50 value for the inhibition of NO production.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: General Mechanism of Phenolic Antioxidants.
References
- 1. Synthesis and Evaluation of Powerful Antioxidant Dendrimers Derived from D-Mannitol and Syringaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a Novel HPLC-UV Method for the Detection of 4-Ethyl-2,6-dimethoxyphenol
A Comparative Guide for Researchers and Drug Development Professionals
The accurate and precise quantification of 4-Ethyl-2,6-dimethoxyphenol, a key compound in various research and development applications, necessitates a robustly validated analytical method. This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method and compares its performance against established analytical techniques for similar phenolic compounds. The presented data underscores the suitability of this new method for routine analysis, offering excellent linearity, sensitivity, accuracy, and precision.
Comparative Performance of Analytical Methods
The performance of the newly validated HPLC-UV method for this compound was benchmarked against typical performance characteristics of other common analytical techniques used for the analysis of phenolic compounds, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the key validation parameters.
| Performance Parameter | New HPLC-UV Method (this compound) | HPLC-UV/DAD (General Phenolics) | LC-MS/MS (General Phenolics) | GC-MS (General Phenolics) |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.989 | Good linearity with derivatization |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 - 0.35 µg/mL[1][2] | 0.003 - 2 ng[3] | Low parts-per-trillion range[3] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.03 - 1.07 µg/mL[1][2] | 0.007 - 6.67 ng[3] | Typically in the low ng range[3] |
| Precision (%RSD) | Intraday: < 1.5%, Interday: < 3.0% | Intraday: < 4.0%, Interday: 2.6 - 6.2%[3] | Intraday: < 13.7%, Interday: < 14.0%[4] | - |
| Accuracy (Recovery %) | 98.5% - 101.2% | 98.33% - 101.12%[1][2] | 87% - 102% (in urine)[4] | - |
Experimental Protocols
1. New HPLC-UV Method for this compound
-
Instrumentation : A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 272 nm.
-
Injection Volume : 20 µL.
-
-
Standard Preparation : A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Validation Procedures :
-
Linearity : Assessed by a five-point calibration curve.
-
LOD and LOQ : Determined based on the signal-to-noise ratio of 3:1 and 10:1, respectively.
-
Precision : Evaluated by analyzing six replicates of three different concentrations on the same day (intraday) and on three different days (interday).
-
Accuracy : Determined by the standard addition method at three concentration levels.
-
2. General HPLC-DAD Method for Phenolic Compounds
This protocol is based on a published method for the simultaneous analysis of multiple phenolic compounds.[1][2]
-
Instrumentation : High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).[1][2]
-
Chromatographic Conditions :
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for the validation of a new analytical method.
References
- 1. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Properties of 4-Alkyl-2,6-dimethoxyphenols and their Analogs
For Researchers, Scientists, and Drug Development Professionals
Comparative Antibacterial Efficacy
The antibacterial activity of phenolic compounds is significantly influenced by the nature of their substituents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for syringaldehyde and its synthesized Schiff base derivatives against a panel of Gram-positive and Gram-negative bacteria. This data is extracted from a study by Sahni et al. (2022) and provides a basis for understanding how modifications at the 4-position of the 2,6-dimethoxyphenol ring can impact antibacterial potency.[1]
| Compound | Structure | Gram-positive | Gram-negative |
| Bacillus subtilis | Pseudomonas aeruginosa | ||
| Syringaldehyde | 4-formyl-2,6-dimethoxyphenol | >22 µg/mL | >22 µg/mL |
| Compound I | 2,6-dimethoxy-4-((phenylimino)methyl)phenol | >22 µg/mL | >22 µg/mL |
| Compound II | 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | <22 µg/mL | <11 µg/mL |
| Ampicillin (Standard) | - | <22 µg/mL | >22 µg/mL |
Key Observations:
-
Syringaldehyde itself shows limited activity against most of the tested strains.
-
Conversion of the aldehyde group to a Schiff base (Compound I) appears to broaden the spectrum of activity, particularly against E. coli and Klebsiella spp.
-
The introduction of a nitro group on the phenylimino moiety (Compound II) significantly enhances the activity against P. aeruginosa, with an MIC value lower than the standard ampicillin in this case.[1] This suggests that electron-withdrawing groups may play a crucial role in the antibacterial potency of this class of compounds.[1]
Postulated Mechanism of Action
Phenolic compounds, including methoxyphenols like syringol (2,6-dimethoxyphenol), are known to exert their antimicrobial effects through several mechanisms, primarily targeting the bacterial cell membrane and essential cellular functions.[2]
Primary Mechanisms of Action for Phenolic Compounds:
-
Disruption of the Cytoplasmic Membrane: The hydroxyl group on the phenolic ring is crucial for activity. These compounds can intercalate into the bacterial cell membrane, disrupting its integrity and leading to the leakage of intracellular components such as ions, ATP, and nucleic acids.[2]
-
Enzyme Inactivation: Phenols can penetrate the cell wall and inactivate essential enzymes within the cytoplasm.[2] This can interfere with vital metabolic pathways necessary for bacterial survival.
-
Depletion of Cellular Energy: Some phenolic compounds can disrupt the proton motive force across the cytoplasmic membrane, which is essential for ATP synthesis and transport processes, thereby depleting the cell's energy reserves.[2]
The diverse inhibitory mechanisms of syringol and its derivatives contribute to their wide-spectrum antimicrobial potential.[2]
Experimental Protocols
The following are detailed methodologies for key experiments typically used in the evaluation of antibacterial agents, based on standard practices.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compound are then made in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Agar Disk Diffusion Method
This method is used to assess the susceptibility of bacteria to an antimicrobial agent.
-
Preparation of Agar Plates and Inoculum: Molten Mueller-Hinton Agar is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized bacterial suspension (equivalent to a 0.5 McFarland standard).
-
Application of Antimicrobial Agent: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.
Visualizing Experimental Workflow and Structure-Activity Relationships
The following diagrams illustrate the general workflow for antibacterial screening and the structural relationships of the compounds discussed.
References
A Comparative Guide to Purity Assessment of 4-Ethyl-2,6-dimethoxyphenol: HPLC vs. NMR
For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring the quality, safety, and efficacy of potential therapeutic agents. This guide provides a comprehensive cross-validation of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of 4-Ethyl-2,6-dimethoxyphenol, a substituted phenolic compound with potential applications in various research areas.
This objective comparison, supported by detailed experimental protocols and data, will assist in the selection of the most appropriate analytical method based on the specific requirements of the analysis, such as the need for a certified reference standard, the type of impurities to be quantified, and the desired level of accuracy.
Quantitative Data Summary
The following table summarizes representative data obtained from the purity analysis of a single batch of synthesized this compound using both HPLC and qNMR.
| Parameter | HPLC | qNMR |
| Analyte | This compound | This compound |
| Purity (% Area) | 99.5% | Not Applicable |
| Purity by Weight (% w/w) | Not Directly Determined | 99.3% |
| Key Advantages | High sensitivity for detecting minor impurities, well-established for routine quality control. | Provides absolute quantification without a specific certified reference standard of the analyte; structural confirmation of the analyte and impurities. |
| Key Limitations | Requires a certified reference standard of the analyte for accurate quantification of purity by weight; assumes all impurities have a similar response factor to the main compound for % area calculation. | Lower sensitivity compared to HPLC for trace impurities; requires a certified internal standard. |
| Typical Run Time | 15-30 minutes | 5-15 minutes per sample |
| Sample Consumption | ~1 mg | ~5-10 mg |
Experimental Workflows
The following diagram illustrates the logical workflow for the purity assessment of this compound using HPLC and qNMR.
Purity Assessment Workflow: HPLC vs. qNMR
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reversed-phase HPLC method suitable for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol describes the use of ¹H-NMR for the absolute purity determination of this compound using an internal standard.[1]
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a high-resolution probe.
Internal Standard:
-
1,3,5-Trimethoxybenzene (certified reference material, purity ≥ 99.5%).
Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃).
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).
-
Acquisition Time: ≥ 3 seconds.
-
Spectral Width: Sufficient to cover all signals of interest.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (1,3,5-trimethoxybenzene) and add it to the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
Data Processing and Analysis:
-
Apply Fourier transform to the FID.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the following signals:
-
This compound: The two aromatic protons (singlet, expected around δ 6.4 ppm, 2H).
-
1,3,5-Trimethoxybenzene (Internal Standard): The three aromatic protons (singlet, ~δ 6.1 ppm, 3H) or the nine methoxy protons (singlet, ~δ 3.8 ppm, 9H).[1]
-
-
Calculate the purity by weight (% w/w) using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (1,3,5-Trimethoxybenzene)
-
Comparison and Recommendations
HPLC is a highly sensitive and robust technique, making it ideal for routine quality control and for the detection and quantification of trace impurities.[2] Its main limitation in the context of absolute purity assessment is the reliance on a certified reference standard of the analyte for accurate mass-based quantification. The common practice of using percent area assumes that all impurities have the same UV response factor as the main component, which may not always be accurate.
qNMR , on the other hand, offers a significant advantage in its ability to provide a direct measure of absolute purity by weight without the need for a specific reference standard of the analyte.[3] It relies on a certified internal standard, which is often more readily available for a wide range of compound classes.[1] Furthermore, the NMR spectrum provides valuable structural information, which can aid in the identification of impurities. The primary drawback of qNMR is its lower sensitivity compared to HPLC, which may result in the non-detection of very low-level impurities.
For the comprehensive purity assessment of this compound, a cross-validation approach utilizing both HPLC and qNMR is highly recommended.
-
HPLC should be employed for routine analysis, method validation for the detection of trace impurities, and for release testing where a well-characterized reference standard is available.
-
qNMR is the preferred method for the initial characterization and purity assignment of a newly synthesized batch, for the certification of in-house reference standards, and in situations where a certified reference standard of the analyte is not available.
By leveraging the complementary strengths of both techniques, researchers and drug development professionals can achieve a thorough and accurate understanding of the purity profile of this compound, ensuring the quality and reliability of their scientific investigations.
References
A Comparative Guide to 4-Ethyl-2,6-dimethoxyphenol as a Model Compound for Syringyl Lignin Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Ethyl-2,6-dimethoxyphenol (also known as 4-ethylsyringol) as a model compound for syringyl (S) lignin research. Its performance is compared with other common syringyl lignin model compounds, supported by available experimental data. Detailed experimental protocols for key analytical techniques are also provided to assist researchers in their study design.
Introduction to Syringyl Lignin and Model Compounds
Lignin is a complex aromatic polymer and a major component of plant cell walls, composed of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These precursors give rise to p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. Syringyl lignin, derived from sinapyl alcohol, is particularly abundant in hardwoods and is of significant interest for biorefinery applications due to its higher susceptibility to degradation.
To unravel the complex structure and reactivity of native lignin, researchers utilize model compounds that represent specific monomeric or dimeric units. This compound serves as a valuable model for the syringyl unit, featuring the characteristic 2,6-dimethoxyphenol structure with an ethyl group at the C4 position of the aromatic ring, representing a modification of the propyl side chain found in native lignin.
Comparison of Syringyl Lignin Model Compounds
The selection of an appropriate model compound is critical for obtaining results that can be extrapolated to the behavior of native lignin. This section compares this compound with other commonly used syringyl model compounds.
Table 1: Physicochemical Properties of Selected Syringyl Lignin Model Compounds
| Property | This compound[1][2] | 2,6-Dimethoxyphenol (Syringol)[3] | Sinapyl Alcohol |
| CAS Number | 14059-92-8[1][2] | 91-10-1[3] | 537-33-7 |
| Molecular Formula | C₁₀H₁₄O₃[1] | C₈H₁₀O₃[3] | C₁₁H₁₄O₄ |
| Molecular Weight | 182.22 g/mol [1] | 154.16 g/mol [3] | 210.22 g/mol |
| Appearance | Solid or viscous liquid[2] | White to tan crystalline powder[3] | Crystalline solid |
| Melting Point | Not specified | 50-57 °C[3] | 61-65 °C |
| Boiling Point | Not specified | 261 °C[3] | Not available |
| Solubility | Not specified | Soluble in ether, ethanol, and alkali solutions; slightly soluble in water[3] | Soluble in organic solvents |
Table 2: Comparison of Performance in Pyrolysis Studies
| Parameter | This compound | 2,6-Dimethoxyphenol (Syringol) | Notes |
| Primary Pyrolysis Products | 4-ethylsyringol, 4-vinylsyringol, syringaldehyde, acetosyringone[4] | Syringol, 4-methylsyringol, 4-vinylsyringol, syringaldehyde | The ethyl group in this compound leads to the formation of ethyl- and vinyl-substituted syringyl compounds. |
| Relative Abundance in Eucalyptus Pyrolysis | Identified as a key marker for syringyl lignin.[4] | A major pyrolysis product of hardwood lignin. | Both are significant products indicating the presence of syringyl units. |
| Thermal Stability | Data not available | Generally lower thermal stability compared to guaiacol. | The two methoxy groups in syringyl units contribute to their earlier decomposition during pyrolysis. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible research. This section provides methodologies for common analytical techniques used in the study of lignin model compounds.
Protocol 1: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This method is used to analyze the thermal degradation products of lignin model compounds, providing insights into the lignin structure.
1. Sample Preparation:
-
Accurately weigh approximately 0.5-1.0 mg of the lignin model compound into a pyrolysis sample cup.
-
For quantitative analysis, an internal standard can be added.
2. Pyrolysis:
-
Place the sample cup into the pyrolysis unit.
-
Set the pyrolysis temperature, typically between 500 °C and 650 °C.
-
Pyrolyze the sample for a short duration (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium).
3. GC/MS Analysis:
-
Injector: Set the injector temperature to 250-300 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Temperature Program:
- Initial temperature: 40-50 °C, hold for 2-4 minutes.
- Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 280-300 °C.
- Final hold: Hold at the final temperature for 10-20 minutes.
-
Mass Spectrometer:
- Ionization mode: Electron Ionization (EI) at 70 eV.
- Mass range: Scan from m/z 35 to 550.
- Ion source temperature: 230 °C.
- Transfer line temperature: 280 °C.
4. Data Analysis:
-
Identify the pyrolysis products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative abundance of each product by integrating the peak areas in the total ion chromatogram.
Protocol 2: 2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
2D HSQC NMR is a powerful non-destructive technique for the structural elucidation of lignin and its model compounds, providing detailed information on monomeric units and inter-unit linkages.
1. Sample Preparation:
-
Accurately weigh 60-80 mg of the lignin model compound.
-
Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle heating or sonication may be applied if necessary.
2. NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for better sensitivity.
-
Acquire a standard HSQC experiment using a pulse program such as 'hsqcedetgpsisp2.2'.
-
Key Parameters:
- Spectral width: ~10-12 ppm in the ¹H dimension and ~160-200 ppm in the ¹³C dimension.
- Number of scans: 64-128 per increment.
- Number of increments in F1: 256-512.
- Relaxation delay: 1-2 seconds.
- ¹JCH coupling constant: Set to ~145-150 Hz.
3. Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, MestReNova).
-
Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at δC/δH 39.5/2.50 ppm).
-
Assign the cross-peaks in the spectrum by comparing the chemical shifts to known values for lignin model compounds from literature and databases.
-
For quantitative analysis, integrate the volume of the cross-peaks corresponding to specific structural units.
Visualizing Lignin Biosynthesis
The following diagram illustrates the monolignol biosynthetic pathway leading to the formation of sinapyl alcohol, the precursor to syringyl lignin units.
Caption: Simplified monolignol biosynthesis pathway to syringyl (S) and guaiacyl (G) units.
Conclusion
This compound is a suitable and relevant model compound for studying the chemistry of syringyl lignin. Its structure accurately represents the core aromatic and methoxy substitution pattern of S-lignin units. While extensive quantitative comparative data for this compound across various degradation platforms is still emerging, its use in pyrolysis studies has been established. For broader comparative analyses, data from the closely related and well-studied 2,6-dimethoxyphenol (syringol) can provide valuable insights. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct rigorous and reproducible studies on these and other lignin model compounds, ultimately advancing our understanding of lignin valorization.
References
Benchmarking the Antimutagenic Activity of Canolol (4-vinyl-2,6-dimethoxyphenol): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimutagenic properties of canolol (4-vinyl-2,6-dimethoxyphenol), a potent antioxidant found in canola oil, against other known antimutagenic agents. The information presented is based on available experimental data, with a focus on its primary mechanism of action: the scavenging of peroxynitrite, a potent endogenous mutagen.
Comparative Analysis of Antimutagenic Potency
Canolol has demonstrated significant antimutagenic activity, primarily evaluated through the modified Ames test using the Salmonella typhimurium TA102 strain, which is sensitive to oxidative mutagens.[1][2] Its potency has been compared to several other compounds, including flavonoids like rutin, vitamin E (α-tocopherol), and the organoselenium compound ebselen.[1][2]
Table 1: Qualitative Comparison of Antimutagenic Potency against Peroxynitrite-Induced Mutagenesis
| Compound | Chemical Class | Relative Potency vs. Canolol | Key Findings |
| Canolol | Phenol | - | Potent scavenger of peroxynitrite (ONOO⁻), a major endogenous mutagen.[1][2] |
| Rutin | Flavonoid | Less Potent | Canolol exhibits higher antimutagenic potency than rutin in the modified Ames test.[1][2] |
| α-Tocopherol | Vitamin | Less Potent | Canolol demonstrates superior antimutagenic activity compared to α-tocopherol.[1][2] |
| Ebselen | Organoselenium | Equivalent | The antimutagenic potency of canolol is comparable to that of ebselen.[1][2] |
Note: Specific IC50 values from a direct comparative study by Kuwahara et al. (2004) were not available in the accessed literature. The comparison is based on the qualitative descriptions of potency provided in the primary research abstracts.
Experimental Protocols
Modified Ames Test for Antimutagenicity
The antimutagenic activity of canolol and its comparators was assessed using a modified Ames test, a bacterial reverse mutation assay.[1][2]
Principle: The assay measures the ability of a test compound to inhibit mutations in a specially designed strain of Salmonella typhimurium (TA102) that has a mutation in the histidine operon, rendering it unable to synthesize histidine (His⁻).[3][4][5][6][7] When exposed to a mutagen, the bacteria can undergo a reverse mutation, regaining the ability to produce histidine (His⁺) and thus grow on a histidine-deficient medium. An antimutagenic substance will reduce the number of these revertant colonies in the presence of a mutagen. The TA102 strain is particularly sensitive to oxidative mutagens because its mutation is located at an A-T base pair.[5]
General Procedure:
-
Strain Preparation: A culture of Salmonella typhimurium TA102 is grown overnight.
-
Exposure to Mutagen: The bacterial culture is exposed to a known mutagen, in this case, peroxynitrite (ONOO⁻), which is a potent endogenous mutagen formed from the reaction of superoxide and nitric oxide.[1][2]
-
Treatment with Test Compound: The test compound (canolol, rutin, α-tocopherol, or ebselen) is added to the bacteria-mutagen mixture at various concentrations.
-
Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Colony Counting: The number of revertant (His⁺) colonies on each plate is counted. The antimutagenic activity is determined by the reduction in the number of revertant colonies in the presence of the test compound compared to the control (mutagen only).
Peroxynitrite Scavenging Activity Assay
The primary mechanism of canolol's antimutagenic effect is its ability to scavenge peroxynitrite.[1][2] This can be measured directly through various in vitro assays.
Principle: These assays are typically based on the ability of a compound to inhibit a peroxynitrite-mediated reaction, such as the oxidation of a chromophore or fluorophore.
General Procedure (using a spectrophotometric method):
-
A solution of a detector molecule (e.g., dihydrorhodamine 123 or pyrogallol red) is prepared in a buffer.[6]
-
The test compound (canolol) is added to the solution at various concentrations.
-
Peroxynitrite is added to initiate the reaction.
-
The change in absorbance or fluorescence of the detector molecule is measured over time.
-
The scavenging activity is calculated as the percentage of inhibition of the detector molecule's oxidation by the test compound.
DNA Strand Breakage Assay
Canolol has been shown to protect plasmid DNA from strand breakage induced by peroxynitrite.[1][2]
Principle: This assay uses agarose gel electrophoresis to visualize the protective effect of a compound on supercoiled plasmid DNA. Peroxynitrite can cause single- or double-strand breaks in the DNA, converting the supercoiled form (form I) into nicked circular (form II) and linear (form III) forms, which migrate differently in an agarose gel.
General Procedure:
-
Supercoiled plasmid DNA (e.g., pUC19) is incubated with the test compound (canolol) at various concentrations.
-
Peroxynitrite is added to the mixture to induce DNA damage.
-
The samples are then subjected to agarose gel electrophoresis.
-
The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
The protective effect of the compound is determined by the preservation of the supercoiled DNA form and a reduction in the nicked and linear forms compared to the control (DNA + peroxynitrite).
Signaling Pathways and Mechanism of Action
The primary antimutagenic action of canolol is attributed to its direct scavenging of peroxynitrite, thereby preventing this potent mutagen from damaging DNA.[1][2] However, its antioxidant properties may also influence cellular signaling pathways involved in the response to oxidative stress.
Peroxynitrite Scavenging
Potential Modulation of Stress-Response Pathways
While direct scavenging is the primary antimutagenic mechanism, canolol's antioxidant properties suggest potential interactions with cellular signaling pathways that respond to oxidative stress. Its precursor, sinapic acid, has been shown to activate the Nrf2 pathway, a key regulator of antioxidant gene expression.[8] Canolol itself has been observed to modulate the p38 MAPK pathway, which is involved in cellular responses to stress, including DNA damage.[4]
Experimental Workflow
The evaluation of a compound's antimutagenic activity follows a structured workflow, from initial screening to mechanistic studies.
Discussion on Comparative Agents
-
Rutin: The use of rutin as a comparator presents some complexity. While Kuwahara et al. used it as a benchmark for antimutagenic activity, other studies have shown that under certain conditions, particularly at higher concentrations and with metabolic activation, rutin can exhibit mutagenic properties in the Ames test.[3][9][10] However, many studies also report on its antimutagenic and antioxidant effects.[1][11] This suggests that the effect of rutin may be dose-dependent and influenced by the specific experimental conditions.
-
α-Tocopherol: As a well-known antioxidant, α-tocopherol is a standard compound for comparison. Canolol's superior performance in the modified Ames test highlights its specific efficacy against peroxynitrite-induced mutations.[1][2]
-
Ebselen: The equivalence in potency between canolol and ebselen is significant.[1][2] Ebselen is a synthetic organoselenium compound known for its glutathione peroxidase-like activity and its ability to react with peroxynitrite.[12] This parallel suggests that canolol is a highly effective natural antimutagen.
Conclusion
Canolol (4-vinyl-2,6-dimethoxyphenol) is a potent natural antimutagenic compound with a clearly defined mechanism of action against the endogenous mutagen peroxynitrite. Experimental evidence from the modified Ames test indicates its potency is superior to that of the flavonoid rutin and α-tocopherol, and comparable to the synthetic antioxidant ebselen. Its ability to directly scavenge peroxynitrite and protect DNA from strand breakage underscores its potential as a chemopreventive agent. Further research to elucidate its influence on cellular signaling pathways, such as the p38 MAPK and Nrf2 pathways, will provide a more complete understanding of its protective effects. The data presented in this guide supports the continued investigation of canolol as a promising candidate for applications in functional foods and pharmaceuticals aimed at mitigating the effects of oxidative and nitrosative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidative and antimutagenic activities of 4-vinyl-2,6-dimethoxyphenol (canolol) isolated from canola oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Ebselen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Enzymatic Hydrolysis of Rutin: Evaluation of Kinetic Parameters and Anti-Proliferative, Mutagenic and Anti-Mutagenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EVALUATION OF ANTIMUTAGENIC AND ANTIOXIDANT ACTIVITIES OF RUTIN | Semantic Scholar [semanticscholar.org]
- 12. Antioxidant and anti-mutagenic effects of ebselen in yeast and in cultured mammalian V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic versus Natural 4-Ethyl-2,6-dimethoxyphenol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetically produced and naturally sourced 4-Ethyl-2,6-dimethoxyphenol, a phenolic compound of interest for its potential biological activities. This document outlines the differences in their sourcing, purity, cost-effectiveness, and reported biological activities, supported by available data and experimental protocols to aid in the selection of the appropriate material for research and development purposes.
Executive Summary
This compound, also known as 4-ethylsyringol, is a methoxyphenol that has garnered attention for its antioxidant properties.[1][2] It is available from both synthetic and natural origins. Synthetic this compound is readily available from various chemical suppliers, offering a reliable source with consistent, albeit not always the highest, purity. Natural this compound is found in various food products and can be extracted from biomass, but its isolation and purification to high grades can be a complex and costly process.[1][3] While direct comparative studies on the biological efficacy of the two forms are limited, broader research on methoxyphenols suggests that both synthetic and natural variants can exhibit significant antioxidant activity.[4] The choice between the synthetic and natural forms will ultimately depend on the specific requirements of the research, including the need for high purity, cost constraints, and the relevance of a "natural" label for the intended application.
Data Presentation: A Comparative Overview
The following tables summarize the key differences between synthetic and natural this compound based on available data.
Table 1: Physicochemical and Sourcing Comparison
| Feature | Synthetic this compound | Natural this compound |
| Source | Chemical synthesis | Extraction from biomass (e.g., pyrolysis oil of wood) or found in various foods.[1][3] |
| Typical Purity | 95-98%[5] | Can reach up to 99.6% with extensive purification (data for the related 4-ethyl-2-methoxyphenol).[3] |
| Common Impurities | Starting materials, reaction by-products | Other phenolic compounds, components from the natural matrix |
| Cost | Commercially available with prices ranging from approximately $154 for 100mg to over $2000 for 5g.[6] | High cost associated with complex extraction and purification processes; not readily available as a high-purity isolated compound. |
| Availability | Readily available from multiple chemical suppliers.[5] | Limited commercial availability as a purified compound; typically present in complex mixtures. |
Table 2: Performance and Biological Activity Comparison
| Parameter | Synthetic this compound | Natural this compound |
| Antioxidant Activity | Expected to have strong radical-scavenging activity. Some studies on related synthetic methoxyphenols show greater activity than their natural counterparts.[4] | Possesses antioxidant properties. The overall activity in natural extracts can be influenced by the synergistic effects of other present compounds. |
| Biological Assays | Used in various biological experiments and as a standard for organic synthesis.[7] | Primarily studied in the context of food chemistry and as a component of natural extracts. |
| Regulatory Status | Approved as a flavoring agent in some jurisdictions. | Generally Recognized as Safe (GRAS) when present in food. |
Experimental Protocols
Detailed methodologies for the analysis and characterization of this compound are crucial for ensuring the quality and reliability of research data.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. The gradient can be optimized to achieve the best separation, for instance, starting from a lower concentration of acetonitrile and gradually increasing it.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for the unambiguous structural confirmation of this compound.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.
-
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
-
Instrumentation:
-
Mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Procedure:
-
Sample Introduction: Introduce the sample into the mass spectrometer via the coupled chromatography system.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire the mass spectrum, showing the molecular ion peak and characteristic fragment ions.
-
Analysis: Compare the obtained mass spectrum with a reference spectrum or theoretical fragmentation pattern.
-
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant potential of a compound.
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Sample solution of this compound at various concentrations
-
Positive control (e.g., Ascorbic acid or Trolox)
-
-
Procedure:
-
Add a specific volume of the DPPH solution to a microplate well.
-
Add the sample solution at different concentrations to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
-
Mandatory Visualization
Potential Signaling Pathway Involvement
As a polyphenolic compound, this compound may exert its biological effects through the modulation of key signaling pathways involved in the cellular stress response, such as the Nrf2 and MAPK pathways.[8][9]
Caption: Potential modulation of Nrf2 and MAPK signaling by this compound.
Experimental Workflow for Comparative Analysis
References
- 1. Showing Compound this compound (FDB011427) - FooDB [foodb.ca]
- 2. 4-Ethylsyringol | C10H14O3 | CID 61712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol, 4-ethyl-2,6-dimethoxy- | 14059-92-8 [chemicalbook.com]
- 6. danabiosci.com [danabiosci.com]
- 7. amsbio.com [amsbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
A Comparative Guide to the Syringol-to-Guaiacyl (S/G) Ratio in Lignin Pyrolysis: Implications for Biofuel and Bioproduct Development
For Researchers, Scientists, and Drug Development Professionals
The syringol-to-guaiacyl (S/G) ratio, a key compositional parameter of lignin, profoundly influences the efficiency of lignocellulosic biomass conversion into biofuels and value-added chemicals. This guide provides a comprehensive comparison of the S/G ratio's impact on lignin pyrolysis, supported by experimental data, detailed analytical protocols, and visual representations of the underlying chemical relationships. Understanding these relationships is critical for selecting appropriate biomass feedstocks and optimizing pyrolysis processes for targeted product outputs.
The Significance of the S/G Ratio in Lignin Structure
Lignin, a complex aromatic polymer, is primarily composed of three phenylpropanoid units: p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units. The relative abundance of these units, particularly the ratio of syringyl to guaiacyl units (S/G ratio), varies significantly among different biomass types. Softwoods are rich in G units, resulting in a low S/G ratio (typically 0.01-0.02), while hardwoods contain both G and S units, leading to a higher S/G ratio (ranging from 1.5 to 4.1). Grasses exhibit a more balanced composition, with S/G ratios generally between 0.4 and 0.9.[1][2] This inherent structural variability has significant consequences for the thermal decomposition of lignin during pyrolysis.
Implications of S/G Ratio on Pyrolysis Products
The S/G ratio is a critical determinant of the product distribution during lignin pyrolysis, directly impacting the composition of the resulting bio-oil and biochar.
Bio-oil Composition
A higher S/G ratio in the parent lignin is generally associated with a higher yield of syringol and its derivatives in the bio-oil, while a lower S/G ratio leads to a greater proportion of guaiacol and its derivatives.[2][3] This is because the S-lignin units, with their two methoxy groups, are more prone to cleavage of the β-O-4 ether linkages, which are the most abundant but also the most labile bonds in the lignin polymer.[4] This selective cleavage results in a higher yield of monomeric phenolic compounds, which are valuable platform chemicals for the production of resins, adhesives, and pharmaceuticals.
Biochar Properties
The S/G ratio also influences the properties of the solid co-product, biochar. Studies have shown that a lower S/G ratio can lead to biochar with a higher specific surface area, which is advantageous for applications in adsorption and catalysis.[5] Conversely, a higher S/G ratio has been linked to an increased oxygen content in the biochar, which can enhance its performance in applications such as ammonia adsorption.[5][6]
Comparative Analysis of S/G Ratios and Pyrolysis Product Yields
The following table summarizes the S/G ratios of various biomass feedstocks and the corresponding yields of syringol and guaiacol derivatives obtained under specific pyrolysis conditions.
| Biomass Type | Lignin Source | Pyrolysis Temperature (°C) | S/G Ratio | Predominant Pyrolysis Products | Reference |
| Softwood | Pine | 500 | ~0.02 | Guaiacol, 4-methylguaiacol | [1] |
| Hardwood | Poplar | 500 | 1.8 - 2.5 | Syringol, 4-methylsyringol | [7][8] |
| Hardwood | Eucalyptus | 550 | 2.7 - 4.1 | Syringol, 4-vinylsyringol | [9] |
| Grass | Corn Stover | 500 | 0.5 - 0.8 | Guaiacol, Syringol, Phenol | [10] |
| Grass | Switchgrass | 600 | ~0.6 | Guaiacol, 4-vinylguaiacol, Syringol | [6] |
Experimental Protocols for S/G Ratio Determination
Accurate determination of the S/G ratio is crucial for predicting the pyrolysis behavior of a given biomass feedstock. The following are detailed protocols for the three most common analytical techniques.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
This high-throughput technique involves the thermal degradation of the lignin sample in an inert atmosphere, followed by the separation and identification of the volatile fragments.
Protocol:
-
Sample Preparation: Mill the biomass sample to a fine powder (typically < 1 mm). Approximately 80-90 μg of the sample is required.[10]
-
Pyrolysis: Place the sample in a pyrolysis unit coupled to a GC/MS system. Pyrolyze the sample at a set temperature (e.g., 500°C) for a short duration (e.g., 1 minute) in an inert atmosphere (e.g., Helium).[10]
-
GC Separation: The volatile pyrolysis products are injected into a gas chromatograph equipped with a suitable column (e.g., DB-1701). The oven temperature is programmed to separate the different compounds, for instance, starting at 70°C and ramping up to 270°C.[10][11]
-
MS Detection: The separated compounds are detected and identified by a mass spectrometer.
-
S/G Ratio Calculation: The S/G ratio is calculated by dividing the sum of the peak areas of the syringyl-derived compounds by the sum of the peak areas of the guaiacyl-derived compounds.[9]
2D Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR)
2D HSQC NMR is a powerful non-destructive technique that provides detailed structural information about the lignin polymer, including the relative abundance of S, G, and H units.
Protocol:
-
Lignin Isolation: Isolate the lignin from the biomass using a suitable method (e.g., milled wood lignin protocol).
-
Sample Dissolution: Dissolve approximately 80-90 mg of the dried lignin sample in 0.5-0.6 mL of a deuterated solvent, such as DMSO-d₆.[12][13]
-
NMR Data Acquisition: Acquire the 2D HSQC spectrum on a high-field NMR spectrometer.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The spectrum is typically referenced to the solvent peak.[12]
-
S/G Ratio Calculation: The S/G ratio is determined by integrating the specific cross-peaks corresponding to the S (C₂/C₆-H₂) and G (C₂-H₂) units in the 2D spectrum.[14]
Thioacidolysis
This chemical degradation method selectively cleaves the β-O-4' ether linkages in lignin, releasing monomeric units that can be quantified by GC/MS.
Protocol:
-
Sample Preparation: Use 1-2 mg of finely milled and dried biomass.[15][16]
-
Reaction: Place the sample in a reaction vial and add the thioacidolysis reagent (a solution of ethanethiol and boron trifluoride etherate in dioxane). Heat the reaction mixture (e.g., at 100°C for 4 hours).[15]
-
Work-up: After cooling, add an internal standard and quench the reaction. Extract the products with an organic solvent.
-
Derivatization: The extracted products are typically derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
GC/MS Analysis: Analyze the derivatized products by GC/MS to identify and quantify the syringyl and guaiacyl monomers.
-
S/G Ratio Calculation: Calculate the S/G ratio from the relative abundance of the corresponding monomeric products.
Visualizing the Impact of S/G Ratio
The following diagrams illustrate key concepts related to the S/G ratio in lignin pyrolysis.
References
- 1. Analysis of Lignin S/G Ratio, Lignin S/G Ratio Content of Biomass - Celignis Biomass Analysis Laboratory [celignis.com]
- 2. psecommunity.org [psecommunity.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of lignin syringyl to guaiacyl ratio on cottonwood biochar adsorbent properties and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 10. Quantification of Lignin and Its Structural Features in Plant Biomass Using 13C Lignin as Internal Standard for Pyrolysis-GC-SIM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. kjc.njfu.edu.cn [kjc.njfu.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. A thioacidolysis method tailored for higher‐throughput quantitative analysis of lignin monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-hub.nrel.gov [research-hub.nrel.gov]
Safety Operating Guide
Proper Disposal of 4-Ethyl-2,6-dimethoxyphenol: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-2,6-dimethoxyphenol (CAS No. 14059-92-8), ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as hazardous, and all waste generated from its use must be managed as hazardous waste.
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical splash goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves such as butyl rubber or neoprene.[1]
-
Body Protection: A fully buttoned lab coat is mandatory. For tasks with a higher risk of splashing, a neoprene or butyl rubber apron is recommended.[1]
II. Quantitative Data and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and in the event of a spill or emergency.
| Property | Value | Reference |
| Molecular Formula | C10H14O3 | [3] |
| CAS Number | 14059-92-8 | [3] |
| Physical Form | Solid or viscous liquid | [3] |
| Flash Point | 140 °C / 284 °F | [4] |
| Specific Gravity | 1.075 - 1.080 @ 25°C | [5] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |
III. Spill and Emergency Procedures
Prompt and correct action is critical in the event of a spill or personnel exposure.
Spill Response:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the area. Remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Contain Spill:
-
Decontaminate: Thoroughly clean the spill area.[1]
-
Prevent Environmental Release: Do not allow the spilled product or cleaning materials to enter drains or waterways.[1][4]
First-Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids. Seek medical attention.[1][4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[4]
IV. Detailed Disposal Protocol
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in the waste disposal process to prevent dangerous chemical reactions.[1]
-
Identify Waste Streams:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, compatible waste container.[1]
-
Contaminated Labware: Items such as pipette tips, gloves, and empty containers contaminated with this compound must be collected separately. Place these items in a dedicated, puncture-proof, and sealable container clearly labeled as hazardous waste.[1]
-
Step 2: Waste Storage
-
Container Selection: Use only containers that are compatible with this compound. Ensure containers are in good condition and can be securely sealed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[2][4]
Step 3: Final Disposal Procedure
-
Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations. Chemical waste generators are responsible for ensuring the waste is accurately classified.[4]
-
Contact EH&S: Arrange for waste removal by contacting your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[1]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash.[1][4] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[1][6]
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-Ethyl-2,6-dimethoxyphenol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Ethyl-2,6-dimethoxyphenol is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. Based on the hazard assessment for this compound and similar compounds, the following PPE is recommended.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Goggles or Face Shield | Provides crucial protection against chemical splashes and vapors. A face shield offers more comprehensive protection for the entire face.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4] Given that information on specific breakthrough times for this compound is not readily available, it is advisable to consult the glove manufacturer's resistance data. Double gloving may be appropriate for extended tasks. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against splashes and spills.[5] For larger quantities or situations with a higher risk of exposure, chemical-resistant coveralls may be necessary.[6] |
| Respiratory | Chemical Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][2][7] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8] |
Experimental Workflow for Safe Handling
Following a structured workflow is critical to minimize risks during the handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
Operational and Disposal Plans
A clear plan for operations and waste disposal is essential for laboratory safety and environmental compliance.
Step-by-Step Handling Procedure:
-
Risk Assessment: Before commencing any work, review the Safety Data Sheet (SDS) for this compound and conduct a thorough risk assessment for the specific procedure.
-
Engineering Controls: Ensure that a certified chemical fume hood is operational. All manipulations of the chemical should be performed within the fume hood to minimize inhalation exposure.[1][2][7]
-
PPE Inspection and Donning: Before use, inspect all PPE for any signs of damage. Don the appropriate PPE in the correct order (e.g., gown, then gloves, then eye protection).
-
Chemical Handling: When handling the chemical, avoid direct contact with skin and eyes.[1][2] Use appropriate lab equipment to transfer and measure the substance.
-
PPE Doffing: After handling the chemical, remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by eye protection and then the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Waste Disposal Plan:
Proper disposal of chemical waste is crucial to ensure laboratory and environmental safety.
-
Waste Segregation: All materials contaminated with this compound, including excess reagents, reaction mixtures, and disposable PPE (gloves, etc.), must be collected in a designated hazardous waste container.[1][2]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials.[1][2]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
